3,4-Dihydroxy-2-pentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxypentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYGQZADJGVPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dihydroxy-2-pentanone: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-2-pentanone is a polyhydroxylated ketone with the molecular formula C5H10O3.[1][2] Its structure, featuring both a ketone and two hydroxyl groups, places it within the realm of carbohydrate chemistry, sharing characteristics with ketose monosaccharides. This configuration imparts polarity and hydrogen-bonding capabilities, influencing its solubility and interactions in various chemical and biological systems.[1] While experimental data on this specific molecule is limited, its structural motifs are present in biologically significant compounds, making it a molecule of interest for researchers in organic synthesis, biochemistry, and drug development. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside information on related compounds that offer insights into its potential reactivity and biological roles.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H10O3 | PubChem[2] |
| Molecular Weight | 118.13 g/mol | PubChem[2] |
| XLogP3 | -0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 118.062994 g/mol | PubChem[2] |
| Monoisotopic Mass | 118.062994 g/mol | PubChem[2] |
| Topological Polar Surface Area | 57.5 Ų | PubChem[2] |
| Heavy Atom Count | 8 | PubChem[2] |
| Complexity | 89.7 | PubChem[2] |
| CAS Number | 101420-60-4 | Benchchem[1] |
For comparative purposes, the experimental properties of the related compound 3-Hydroxy-2-pentanone are provided below.
Table 2: Experimental Physical Properties of 3-Hydroxy-2-pentanone
| Property | Value | Source |
| Molecular Formula | C5H10O2 | PubChem |
| Molecular Weight | 102.13 g/mol | PubChem |
| Boiling Point | 147.5 °C at 760 mmHg | Guidechem |
| Density | 0.962 g/cm³ | Guidechem |
| Refractive Index | 1.418 | Guidechem |
Synthesis and Reactivity
Synthesis of Dihydroxy Ketones (Representative Protocols)
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of α-hydroxy and α,β-dihydroxy ketones can be considered as representative approaches.
One modern approach involves the direct deoxygenation of α,β-dihydroxy ketones using a silyl (B83357) lithium reagent. This metal-catalyst-free method simplifies the synthesis by eliminating the need for the pre-functionalization of hydroxyl groups.[3] Another strategy involves the oxidation of 1,2-diols to yield α-hydroxy ketones or α-diketones, with the product being dependent on the amount of oxidant used.[4]
Experimental Protocol: Representative Synthesis of an α-Hydroxy Ketone via Oxidation of a Diol (Adapted from general principles)
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
Appropriate diol precursor (e.g., pentane-2,3,4-triol)
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Chromatography supplies for purification
Procedure:
-
Dissolve the diol precursor in the anhydrous solvent within the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the oxidizing agent to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) for PCC).
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the desired this compound.
-
Characterize the purified product using spectroscopic methods (NMR, IR, MS).
Reactivity
The dihydroxy ketone motif suggests that this compound can serve as a versatile substrate for various organic reactions. It can be a model compound for studying fundamental organic reaction mechanisms and enzymatic processes.[1] The hydroxyl groups can undergo esterification, etherification, and oxidation, while the ketone functionality is susceptible to nucleophilic attack, reduction, and condensation reactions.
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not publicly available. However, the expected spectral characteristics can be inferred from the analysis of similar polyhydroxylated ketones and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of carbohydrates and related polyhydroxy compounds.[5] For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure and determining the stereochemistry of its chiral centers.
-
¹H NMR: Protons on carbons adjacent to the carbonyl group are expected to appear in the range of 2.0-2.5 ppm.[6] Protons on carbons bearing hydroxyl groups would likely resonate further downfield. The coupling patterns between adjacent protons would provide information on the connectivity of the carbon backbone.
-
¹³C NMR: The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically above 190 ppm.[7] Carbons attached to hydroxyl groups would also show distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹ for a saturated aliphatic ketone.[8][9] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) groups.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the molecular weight and fragmentation pattern of a molecule. For a small, sugar-like molecule such as this compound, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable.[10] The fragmentation pattern can provide valuable structural information, including the loss of water molecules from the hydroxyl groups and cleavage adjacent to the carbonyl group. Ion mobility-mass spectrometry (IM-MS) could be particularly useful for separating and identifying potential isomers.[11]
Biological Significance of Related Compounds
While the biological activity of this compound itself is not well-documented, structurally related compounds have demonstrated significant roles in biological processes, offering promising avenues for research and development.
Plant Immune Elicitation by 3,4-Dihydroxy-3-methyl-2-pentanone
A methylated analog, 3,4-dihydroxy-3-methyl-2-pentanone, produced by the plant growth-promoting rhizobacterium Bacillus subtilis, has been identified as a potent natural elicitor of plant immune responses.[1][12] This compound can induce systemic resistance in plants against pathogens.[1]
The induction of this resistance is mediated through the activation of both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways.[1] The stereochemistry of 3,4-dihydroxy-3-methyl-2-pentanone is critical for its biological activity, with different stereoisomers exhibiting varying levels of elicitor potency.[1][12]
Experimental Protocol: General Plant Elicitor Assay
Disclaimer: This is a generalized protocol for assessing elicitor activity and would need to be adapted for specific plant-pathogen systems.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana)
-
Elicitor compound (e.g., 3,4-dihydroxy-3-methyl-2-pentanone) dissolved in a suitable solvent
-
Pathogen suspension (e.g., Pseudomonas syringae)
-
Growth chambers or greenhouse facilities
-
Sterile water or appropriate buffer
-
Equipment for disease scoring (e.g., imaging system, leaf scoring scale)
Procedure:
-
Grow the plant seedlings under controlled environmental conditions.
-
Treat the plants with the elicitor solution by either soil drench, foliar spray, or root dipping. A control group should be treated with the solvent alone.
-
After a specific induction period (e.g., 24-48 hours), challenge the plants with the pathogen suspension.
-
Incubate the challenged plants under conditions favorable for disease development.
-
Assess disease severity at regular intervals by measuring parameters such as lesion size, bacterial growth within the leaves, or visual disease symptoms.
-
Compare the disease severity between the elicitor-treated plants and the control plants to determine the level of induced resistance.
Role in Riboflavin (B1680620) (Vitamin B2) Biosynthesis
A structurally related compound, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), is a key intermediate in the biosynthesis of riboflavin (Vitamin B2). This metabolic pathway is essential in many pathogens but absent in humans, making the enzymes involved attractive targets for the development of novel antimicrobial agents.[1] The enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) catalyzes the formation of DHBP from D-ribulose 5-phosphate.
Conclusion
This compound is a small, polyhydroxylated ketone with potential as a chiral building block in organic synthesis. While specific experimental data on its properties and synthesis are scarce, the study of related compounds provides valuable insights into its likely chemical behavior and potential biological significance. The well-documented role of its methylated analog as a plant immune elicitor and the involvement of a similar dihydroxybutanone derivative in the essential riboflavin biosynthesis pathway highlight the importance of this chemical scaffold. Further research into the synthesis, characterization, and biological evaluation of this compound and its stereoisomers is warranted and could lead to the development of new applications in agriculture and medicine.
References
- 1. This compound|C5H10O3|Research Chemical [benchchem.com]
- 2. This compound | C5H10O3 | CID 14281426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct Deoxygenation of α-Hydroxy and α,β-Dihydroxy Ketones Using a Silyl Lithium Reagent [organic-chemistry.org]
- 4. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Identification of Small Sugar Isomers | News | Astrobiology [astrobiology.nasa.gov]
- 12. researchgate.net [researchgate.net]
3,4-Dihydroxy-2-pentanone molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-2-pentanone (also known as 1,5-dideoxy-D-xylulose) is a polyhydroxylated ketone with the molecular formula C₅H₁₀O₃.[1] As a chiral molecule, it exists in various stereoisomeric forms, which are critical for its potential applications.[2] This compound and its derivatives are of significant interest in various fields, from serving as chiral building blocks in pharmaceutical synthesis to playing roles in biochemical pathways and plant immunology.[2] This guide provides a comprehensive overview of its molecular structure, properties, and relevant experimental contexts.
Molecular Structure and Properties
This compound is a five-carbon chain with a ketone group at the second carbon and hydroxyl groups at the third and fourth carbons. The presence of two stereocenters (at C3 and C4) gives rise to four possible stereoisomers.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its closely related, biologically active methylated derivative.
| Property | This compound | 3,4-Dihydroxy-3-methyl-2-pentanone |
| Molecular Formula | C₅H₁₀O₃[1][3] | C₆H₁₂O₃[4] |
| Molecular Weight | 118.13 g/mol [3][5] | 132.16 g/mol [4] |
| IUPAC Name | 3,4-dihydroxypentan-2-one[1][3] | (3R,4S)-3,4-dihydroxy-3-methylpentan-2-one[4] |
| Synonyms | 1,5-Dideoxy-D-xylulose | - |
| CAS Number | 101420-60-4[1] | - |
| Hydrogen Bond Donors | 2 | 2[4] |
| Hydrogen Bond Acceptors | 3 | 3[4] |
| Rotatable Bonds | 2 | 2[4] |
Spectroscopic and Analytical Data
Detailed, publicly available spectroscopic data for this compound is limited. However, standard analytical techniques can be used for its characterization. Below are the expected spectroscopic features and data for related compounds.
| Technique | Feature | Expected Observations for this compound | Data for Related Compounds |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to methyl protons (C1 and C5), methine protons (C3 and C4), and hydroxyl protons. | A methylated derivative shows ¹³C NMR signals at 25.81 (C-1), 22.02 (C-6), and 17.05 (C-5).[6] |
| ¹³C NMR | Chemical Shifts (δ) | A signal for the carbonyl carbon (C2), signals for the hydroxyl-bearing carbons (C3 and C4), and signals for the methyl carbons (C1 and C5). | |
| IR Spectroscopy | Absorption Bands (cm⁻¹) | A strong, sharp peak for the C=O stretch (around 1715 cm⁻¹) and a broad band for the O-H stretch (around 3400 cm⁻¹). | |
| Mass Spectrometry | m/z | The molecular ion peak [M]⁺ at approximately 118.06, with fragmentation patterns corresponding to the loss of water, methyl, and acetyl groups. | |
| Chiral GLC | Retention Time | Separation of enantiomers and diastereomers. | Used for establishing the optical purity of (3R,4R)-3,4-dihydroxypentan-2-one. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, procedures for related compounds and specific stereoisomers can be adapted.
Protocol: Kinetic Resolution of (±)-3,4-dihydroxypentan-2-one
This protocol is based on the kinetic resolution of 1,2-diols and would be applicable for separating the stereoisomers of this compound.
1. Objective: To separate the enantiomers of a specific diastereomer of this compound through catalytic asymmetric silylation.
2. Materials:
-
Racemic 3,4-dihydroxypentan-2-one
-
Asymmetric catalyst (e.g., a chiral peptide-based silylating agent)
-
Silylating agent (e.g., a chlorosilane)
-
Anhydrous, non-polar solvent (e.g., dichloromethane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
3. Procedure:
-
Dissolve the racemic this compound and the chiral catalyst in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool to the desired temperature (e.g., -50°C).
-
Slowly add the silylating agent to the reaction mixture.
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography or chiral gas-liquid chromatography).
-
Once the desired conversion is reached (typically around 50%), quench the reaction by adding the quenching solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the silylated product and the unreacted diol using silica (B1680970) gel chromatography.
4. Analysis:
-
The enantiomeric excess of the unreacted diol and the silylated product can be determined by chiral Gas-Liquid Chromatography (GLC).
Biological and Chemical Significance
While research on this compound itself is limited, its structure is relevant to several areas of study.
Use as a Model Substrate for RuBisCO
This compound has been used as a model substrate in computational studies to investigate the molecular reaction mechanism of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the key enzyme in carbon fixation. These studies model the enolization, carboxylation, and oxygenation steps at the enzyme's active site.
Caption: Modeled reaction pathway of RuBisCO using this compound.
Relevance to Plant Immunity
A closely related compound, 3,4-dihydroxy-3-methyl-2-pentanone , is a natural elicitor produced by the plant growth-promoting rhizobacterium Bacillus subtilis. This molecule has been shown to induce systemic resistance in plants against pathogens by activating both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways.[2] The stereochemistry of this derivative significantly impacts its biological activity, with the threo-isomers being more potent than the erythro-isomers.[2]
References
- 1. This compound | C5H10O3 | CID 14281426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|C5H10O3|Research Chemical [benchchem.com]
- 3. Sequential kinetic resolution of C2-symmetric compounds as a key step in two-directional synthesis: structural requirements for efficient resolution of difuryl diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. (3R,4S)-3,4-dihydroxy-3-methylpentan-2-one | C6H12O3 | CID 12231433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S,4R)-3,4-dihydroxypentan-2-one | C5H10O3 | CID 6713573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of 3,4-Dihydroxy-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxy-2-pentanone is a polyhydroxylated ketone with significant implications in various fields of chemical and biological research. Its structure, featuring two chiral centers at the C3 and C4 positions, gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific stereochemistry of these isomers profoundly influences their biological activity and chemical reactivity, making their individual study and synthesis crucial for applications in drug development, plant science, and as chiral building blocks in asymmetric synthesis.[1] This guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, physicochemical properties, and detailed experimental protocols for their synthesis and separation.
Introduction to the Stereoisomers of this compound
This compound, with the molecular formula C₅H₁₀O₃, possesses two stereocenters, leading to the existence of two pairs of enantiomers and two pairs of diastereomers.[1] The relationship between these stereoisomers is fundamental to understanding their distinct properties.
-
Enantiomers: (3R,4R) and (3S,4S) are a pair of non-superimposable mirror images. Similarly, (3R,4S) and (3S,4R) form another enantiomeric pair. Enantiomers exhibit identical physical properties in an achiral environment but rotate plane-polarized light in equal and opposite directions.
-
Diastereomers: The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric. For example, (3R,4R) is a diastereomer of (3R,4S) and (3S,4R). Diastereomers have different physical and chemical properties, which allows for their separation by techniques such as chromatography.
The erythro and threo nomenclature can also be used to describe the relative stereochemistry of the two hydroxyl groups. The (3R,4R) and (3S,4S) isomers are referred to as the erythro pair, while the (3R,4S) and (3S,4R) isomers are the threo pair. This distinction is important as the spatial arrangement of the hydroxyl groups can significantly impact biological interactions. For instance, in the related compound 3,4-dihydroxy-3-methyl-2-pentanone, the threo isomers have been shown to be more effective at inducing disease resistance in plants than the erythro isomers.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | PubChem[2] |
| Molecular Weight | 118.13 g/mol | PubChem[2] |
| XLogP3-AA (Computed) | -0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 118.062994177 g/mol | PubChem[2] |
| Monoisotopic Mass | 118.062994177 g/mol | PubChem[2] |
| Topological Polar Surface Area | 57.5 Ų | PubChem[2] |
| Heavy Atom Count | 8 | PubChem[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and separation of the individual stereoisomers of this compound are not explicitly published. However, based on established methodologies for the synthesis of vicinal diols and the separation of stereoisomers, the following representative protocols can be adapted.
Stereoselective Synthesis: Sharpless Asymmetric Dihydroxylation
A plausible synthetic route to enantiomerically enriched this compound involves the Sharpless asymmetric dihydroxylation of a suitable α,β-unsaturated ketone precursor, such as (E)-pent-3-en-2-one. This reaction is renowned for its high enantioselectivity in creating vicinal diols.[3][4][5]
Objective: To synthesize enantiomerically enriched (3R,4R)- or (3S,4S)-3,4-dihydroxy-2-pentanone.
Materials:
-
(E)-pent-3-en-2-one
-
AD-mix-β (for the (3R,4R)-diol) or AD-mix-α (for the (3S,4S)-diol)[5]
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C in an ice bath.
-
AD-mix-β (or AD-mix-α) and methanesulfonamide are added to the cooled solvent mixture with vigorous stirring.
-
(E)-pent-3-en-2-one is added to the stirred mixture at 0 °C.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for one hour at room temperature.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired diol.
Characterization: The enantiomeric excess of the product should be determined by chiral HPLC or by NMR analysis after derivatization with a chiral derivatizing agent like Mosher's acid.[6] The absolute configuration can be predicted based on the Sharpless mnemonic and confirmed by comparing the sign of the optical rotation with literature values for similar compounds.
Separation of Stereoisomers: Chiral High-Performance Liquid Chromatography (HPLC)
For a mixture of stereoisomers, separation can be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases are often effective for the resolution of enantiomers and diastereomers of small polar molecules.[7][8]
Objective: To separate the four stereoisomers of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
A racemic or diastereomeric mixture of this compound.
General HPLC Method:
-
Column Selection: A polysaccharide-based chiral column is a good starting point. The choice between different columns may require some screening.
-
Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol) is typically used for normal-phase chiral HPLC. The ratio of the solvents is a critical parameter for achieving separation and should be optimized. A typical starting point could be 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength where the ketone chromophore absorbs (e.g., 210 nm or 280 nm).
-
Injection: A small volume (e.g., 10 µL) of a dilute solution of the stereoisomer mixture in the mobile phase is injected.
-
Optimization: The separation is optimized by systematically varying the mobile phase composition and, if necessary, the column temperature.
Data Analysis: The retention times of the different peaks will correspond to the different stereoisomers. Diastereomers will have different retention times. Enantiomers will be resolved into two separate peaks on a chiral column.
Visualizations
Stereoisomer Relationships
The following diagram illustrates the relationships between the four stereoisomers of this compound.
Caption: Relationships between the stereoisomers of this compound.
Experimental Workflow for Synthesis and Separation
This diagram outlines a typical workflow for the synthesis and subsequent separation of the stereoisomers.
Caption: Workflow for stereoselective synthesis and separation.
Conclusion
The stereoisomers of this compound represent a fascinating area of study with significant potential in various scientific disciplines. While specific experimental data for each isomer remains to be fully elucidated in publicly available literature, established synthetic and analytical methodologies provide a clear path forward for their preparation and characterization. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore the unique properties and applications of these chiral molecules. Further research into the specific biological activities of each stereoisomer is warranted and could lead to the development of novel therapeutic agents or agricultural products.
References
- 1. This compound|C5H10O3|Research Chemical [benchchem.com]
- 2. This compound | C5H10O3 | CID 14281426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Biological Activity of 3,4-Dihydroxy-2-pentanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biological activities of 3,4-Dihydroxy-2-pentanone and its derivatives. These alpha-hydroxy ketones are of growing interest in the scientific community due to their potential therapeutic applications, ranging from plant immunology to antimicrobial and anti-inflammatory research. This document collates available data on their biological effects, presents quantitative activity in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Introduction
This compound is a polyhydroxylated ketone that shares structural similarities with carbohydrates, which influences its chemical properties such as polarity and hydrogen-bonding capacity.[1] The presence of hydroxyl and ketone functional groups makes it a versatile chiral building block for the synthesis of more complex molecules.[1] While research on the parent compound is emerging, several of its derivatives have demonstrated significant biological activities in diverse systems. This guide will explore these activities, with a focus on providing actionable data and methodologies for the scientific community.
Biological Activities and Quantitative Data
The biological activities of this compound derivatives are varied, with current research highlighting their roles in plant defense, as potential antimicrobial targets, and as anti-inflammatory and cytotoxic agents.
Plant Immune Response
A notable derivative, 3,4-dihydroxy-3-methyl-2-pentanone, produced by the rhizobacterium Bacillus subtilis, has been identified as a potent elicitor of induced systemic resistance (ISR) in plants.[1] This compound has been shown to activate both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways, providing broad-spectrum protection against pathogens.[1] The stereochemistry of this derivative significantly influences its biological activity.[1]
Antimicrobial Potential
A structurally related compound, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), is a key intermediate in the biosynthesis of riboflavin (B1680620) (vitamin B2).[1] This metabolic pathway is essential in many pathogens but absent in humans, making the enzymes involved, such as 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS), attractive targets for the development of novel antimicrobial agents.[1]
Anti-inflammatory and Cytotoxic Activities
While direct experimental data on the anti-inflammatory and cytotoxic effects of this compound is limited, studies on structurally similar alpha-hydroxy ketones, such as 1-(1-Hydroxy-cyclopentyl)-ethanone derivatives, provide valuable predictive insights. The following tables summarize the predicted activities based on structure-activity relationships of these related compounds.
Table 1: Predicted Anti-Inflammatory Activity of 1-(1-Hydroxy-cyclopentyl)-ethanone Derivatives (COX-2 Inhibition)
| Compound ID | Derivative Structure (Modification on Cyclopentyl Ring) | Predicted IC50 (µM) for COX-2 Inhibition | Predicted Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| CP-001 | Parent Compound (Unsubstituted) | 50 | 10 |
| CP-002 | 3-phenyl | 15 | 30 |
| CP-003 | 3-(4-methoxyphenyl) | 10 | 45 |
| CP-004 | 3-(4-chlorophenyl) | 25 | 20 |
| CP-005 | 3,3-dimethyl | 40 | 15 |
| Note: Lower IC50 indicates higher potency. A higher selectivity index suggests greater selectivity for COX-2 over COX-1, which is often desirable for minimizing gastrointestinal side effects. Data is predictive and based on structurally similar compounds.[2] |
Table 2: Predicted Cytotoxic Activity of 1-(1-Hydroxy-cyclopentyl)-ethanone Derivatives (MCF-7 Breast Cancer Cell Line)
| Compound ID | Derivative Structure (Modification on Cyclopentyl Ring) | Predicted IC50 (µM) |
| CP-001 | Parent Compound (Unsubstituted) | >100 |
| CP-002 | 3-phenyl | 20 |
| CP-003 | 3-(4-methoxyphenyl) | 15 |
| CP-004 | 3-(4-chlorophenyl) | 35 |
| CP-005 | 3,3-dimethyl | 75 |
| Note: Lower IC50 indicates higher cytotoxic potency. Data is predictive and based on structurally similar compounds.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key assays relevant to the biological activities of this compound derivatives.
Synthesis of a Related Derivative: 4,5-Dihydroxy-2,3-pentanedione (DPD)
A versatile synthesis for racemic 4,5-Dihydroxy-2,3-pentanedione (DPD), a related compound, has been reported and is summarized below.
Workflow for the Synthesis of DPD:
Caption: Synthetic workflow for 4,5-Dihydroxy-2,3-pentanedione.
Procedure:
-
Oxidation: To a stirred solution of the protected diol (e.g., 1-{1,4-Dioxaspiro[4.5]decan-2-yl}propane-1,2-diol) in a 1:1:1 mixture of CHCl3/ACN/H2O, add NaIO4 (4.4 eq) and RuO2·H2O (2.5% mol). The mixture is stirred vigorously at room temperature overnight. The solvent is evaporated, and the crude product is redissolved in CHCl3, filtered through a silica (B1680970) pad, washed with water, dried, and concentrated to yield the dione (B5365651) intermediate.[3]
-
Deprotection: To a stirred solution of the dione intermediate in D2O, add Dowex 50WX8 resin. The mixture is stirred at room temperature overnight, filtered to remove the resin, and extracted with CDCl3 to remove the protecting group byproduct, yielding 4,5-Dihydroxy-2,3-pentanedione.[3]
COX-2 Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds against the COX-2 enzyme.
Experimental Workflow for COX-2 Inhibition Assay:
Caption: Workflow for determining COX-2 inhibitory activity.
Procedure:
-
The COX-2 enzyme is incubated with various concentrations of the test compound for a specified time (e.g., 15 minutes) at 37°C.[2]
-
The enzymatic reaction is initiated by the addition of arachidonic acid.[2]
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.[2]
-
The reaction is stopped, and the amount of prostaglandin produced is measured using a suitable detection method (e.g., ELISA).[2]
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.[2]
Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of compounds on a cancer cell line.
Experimental Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Procedure:
-
Cancer cells (e.g., MCF-7) are seeded in 96-well plates.
-
The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[2]
-
MTT solution is added to each well, and the plates are incubated for 3-4 hours, allowing viable cells to convert MTT to formazan.[2]
-
The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[2]
-
The absorbance is measured at 570 nm, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.[2]
Signaling Pathways
Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is crucial for targeted drug development.
Plant Immunity Signaling
As mentioned, 3,4-dihydroxy-3-methyl-2-pentanone activates key defense signaling pathways in plants.
Signaling Pathway for Induced Systemic Resistance in Plants:
Caption: Plant defense pathways activated by a pentanone derivative.
Mammalian Signaling
While specific pathways for this compound are not yet fully elucidated, alpha-hydroxy ketones, in general, are known to interact with various cellular signaling cascades. Ketone bodies, which share structural motifs, have been shown to modulate pathways such as mTOR and act as inhibitors of histone deacetylases (HDACs). Alpha-ketoglutarate, another related metabolite, is also known to have crosstalk with the mTOR signaling pathway.[4] Further research is needed to determine if this compound derivatives engage similar targets in mammalian cells.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of small molecules with diverse biological activities. The available data, primarily from plant and bacterial systems, along with predictive modeling for mammalian systems, suggests significant potential for therapeutic applications. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. In particular, quantitative experimental data on their anti-inflammatory, antioxidant, and cytotoxic effects in mammalian cell lines are critically needed. Elucidating the specific mammalian signaling pathways modulated by these compounds will be paramount for their development as targeted therapeutic agents. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. This compound|C5H10O3|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dihydroxy-Ketone Scaffolds in Biochemical Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the biochemical pathways of 3,4-Dihydroxy-2-pentanone is limited. This guide provides an in-depth analysis of structurally analogous compounds with well-documented and significant roles in critical biological processes. The principles, pathways, and methodologies discussed offer a strong framework for understanding the potential functions and for the study of this compound and similar molecules.
Introduction
The dihydroxy-ketone moiety is a fundamental structural motif found in a variety of biologically active molecules that act as key intermediates and signaling molecules in diverse biochemical pathways. While this compound itself is not extensively characterized in the scientific literature, its structural analogs play crucial roles in bacterial biosynthesis, plant immunity, and microbial communication. Understanding the biochemistry of these related compounds provides a valuable blueprint for predicting the potential roles of similar structures and for designing novel therapeutic agents and agricultural solutions.
This technical guide delves into the core biochemical functions of three significant analogs:
-
3,4-Dihydroxy-2-butanone-4-phosphate (DHBP): A critical intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2), a pathway essential for many pathogens.
-
3,4-Dihydroxy-3-methyl-2-pentanone: A bacterial metabolite that acts as a potent elicitor of the plant immune system.
For each of these molecules, we will explore the relevant biochemical pathways, present quantitative data, and provide detailed experimental protocols for their study.
3,4-Dihydroxy-2-butanone-4-phosphate (DHBP): An Essential Precursor in Riboflavin Biosynthesis
3,4-Dihydroxy-2-butanone-4-phosphate (DHBP) is a key intermediate in the biosynthetic pathway of riboflavin (Vitamin B2).[1] This pathway is present in many pathogenic bacteria and fungi but is absent in humans, making the enzymes involved attractive targets for the development of novel antimicrobial drugs.[1]
The Riboflavin Biosynthesis Pathway
DHBP is formed from D-ribulose 5-phosphate in a reaction catalyzed by the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).[1] The DHBP then serves as a substrate for lumazine (B192210) synthase, which catalyzes its condensation with 5-amino-6-(ribitylamino)-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribityllumazine, the penultimate precursor to riboflavin.
References
The Versatile Chiral Building Block: A Technical Guide to 3,4-Dihydroxy-2-pentanone in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-2-pentanone is a polyhydroxylated ketone that has garnered significant interest as a versatile chiral building block in the enantioselective synthesis of complex molecules.[1] Its structure, which features a ketone and two adjacent hydroxyl groups, provides multiple functionalities for synthetic transformations. The presence of two stereocenters at the C3 and C4 positions means that it can exist as four possible stereoisomers, with the (3S,4R) and (3R,4R) forms being particularly valuable for achieving specific stereochemical outcomes in pharmaceutical and materials science applications.[1] This technical guide provides an in-depth overview of the synthesis of this compound, its applications as a chiral synthon, and its biological relevance, with a focus on detailed experimental protocols and quantitative data.
Enantioselective Synthesis of this compound
The most reliable and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation (SAD).[2][3] This method employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver two hydroxyl groups across a double bond with high stereoselectivity. The commercially available "AD-mix" reagents, which contain the osmium catalyst, a stoichiometric oxidant (potassium ferricyanide), potassium carbonate, and either a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) based ligand, make this procedure highly accessible.[2][4][5]
The enantioselective synthesis of (3S,4R)- and (3R,4S)-3,4-dihydroxy-2-pentanone can be readily achieved from the prochiral α,β-unsaturated ketone, (E)-3-penten-2-one, using AD-mix-α and AD-mix-β, respectively.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of (E)-3-Penten-2-one
This protocol is adapted from general procedures for the Sharpless Asymmetric Dihydroxylation.[3][4]
Synthesis of (3S,4R)-3,4-Dihydroxy-2-pentanone using AD-mix-β:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, add a solution of tert-butanol (B103910) (50 mL) and water (50 mL). To this, add AD-mix-β (14 g). Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, orange solution. Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Substrate: Add (E)-3-penten-2-one (10 mmol, 0.84 g) to the cooled reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.[4]
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (B76179) (15 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers and wash with 2 M aqueous potassium hydroxide (B78521) (if methanesulfonamide (B31651) was used as an additive, though not typically required for this substrate), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure (3S,4R)-3,4-dihydroxy-2-pentanone.
Note: For the synthesis of the (3R,4S)-enantiomer, AD-mix-α is used in place of AD-mix-β.
| Parameter | Expected Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Diastereomeric Ratio (dr) | N/A (single diastereomer formed) |
| Table 1: Expected quantitative data for the Sharpless Asymmetric Dihydroxylation of (E)-3-penten-2-one. Data is estimated based on similar transformations. |
Applications of this compound in Synthesis
The chiral nature and multiple functional groups of this compound make it a valuable precursor in the synthesis of a variety of complex molecules, including carbohydrates and other natural products.[6] A common strategy involves the protection of the diol functionality, followed by manipulation of the ketone.
Experimental Protocol: Protection and Grignard Addition
This protocol describes a hypothetical but chemically sound transformation of (3S,4R)-3,4-dihydroxy-2-pentanone.
1. Acetonide Protection of (3S,4R)-3,4-Dihydroxy-2-pentanone:
-
Reaction Setup: Dissolve (3S,4R)-3,4-dihydroxy-2-pentanone (5 mmol, 0.59 g) in 2,2-dimethoxypropane (10 mL). Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetonide-protected ketone.
2. Grignard Addition to the Protected Ketone:
-
Reaction Setup: Dissolve the protected ketone (4 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Grignard Reagent: Add a solution of the desired Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents, in THF) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary alcohol by flash column chromatography.
| Step | Product | Expected Yield |
| 1. Protection | Acetonide-protected diol | >95% |
| 2. Grignard Addition | Tertiary alcohol | 80-90% |
| Table 2: Expected yields for the synthetic application of this compound. |
Biological Relevance
Derivatives of this compound have been shown to play a role in plant biology. Specifically, certain stereoisomers of 3,4-dihydroxy-3-methyl-2-pentanone, a metabolite produced by the plant growth-promoting rhizobacterium Bacillus subtilis, act as potent natural elicitors of induced systemic resistance (ISR) in plants.[1] These molecules can trigger plant defense mechanisms against pathogens through the activation of both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways.[1] The stereochemistry of the elicitor molecule has a significant impact on its biological activity.[1]
This biological activity highlights the potential for developing novel, environmentally friendly plant protectants based on the this compound scaffold. Further research in this area could lead to the development of synthetic analogs with enhanced efficacy and specificity.
References
Methodological & Application
Enantioselective Synthesis of 3,4-Dihydroxy-2-pentanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3,4-dihydroxy-2-pentanone, a valuable chiral building block in pharmaceutical and chemical research. The stereochemistry of this molecule is crucial for its biological activity and for its use as a precursor in the synthesis of complex chiral molecules.[1] This guide focuses on established and effective methods for achieving high stereocontrol in the synthesis of its various stereoisomers.
Introduction
This compound possesses two stereocenters, making four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The precise arrangement of the hydroxyl groups is critical for its utility as a chiral precursor in organic synthesis. The primary method detailed in this document is the Sharpless Asymmetric Dihydroxylation, a powerful and widely used reaction for the enantioselective synthesis of vicinal diols from alkenes.[2][3] Additionally, alternative enzymatic and aldol (B89426) reaction-based strategies will be discussed as emerging methods for the synthesis of chiral diols.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable method for the syn-dihydroxylation of alkenes, yielding chiral diols with high enantiomeric excess. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. AD-mix-α contains the (DHQ)₂PHAL ligand and typically yields diols with an (R,R) configuration for trans-alkenes, while AD-mix-β contains the (DHQD)₂PHAL ligand, leading to the (S,S) enantiomer.[2][3][4]
The starting material for the synthesis of this compound via this method is (E)-pent-3-en-2-one.
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation of (E)-pent-3-en-2-one.
Detailed Protocol: Sharpless Asymmetric Dihydroxylation of (E)-pent-3-en-2-one
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
(E)-pent-3-en-2-one
-
AD-mix-α or AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of alkene).
-
Cool the mixture to 0°C in an ice bath and stir vigorously until all solids are dissolved, resulting in two clear phases.
-
To the stirring mixture, add (E)-pent-3-en-2-one (1 mmol).
-
Continue stirring vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 6-24 hours), add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature.
-
Stir for an additional hour.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data for Sharpless Asymmetric Dihydroxylation
| Substrate | Reagent | Product Configuration | Yield (%) | ee (%) | Reference |
| (E)-pent-3-en-2-one | AD-mix-β | (3S,4S) | Data not available | Data not available | General Method |
| (E)-pent-3-en-2-one | AD-mix-α | (3R,4R) | Data not available | Data not available | General Method |
Alternative Enantioselective Strategies
While Sharpless Asymmetric Dihydroxylation is a robust method, other strategies are being explored for the synthesis of chiral diols.
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as oxidoreductases can catalyze the stereoselective reduction of diketones or the oxidation of diols.[5] For the synthesis of this compound, a potential route involves the enzymatic reduction of 2,3,4-pentanetrione. The choice of enzyme and reaction conditions would determine the stereochemical outcome.
Potential Enzymatic Pathway:
Caption: A potential enzymatic route to chiral this compound.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation with the creation of new stereocenters. An enantioselective aldol reaction between an enolate of acetone (B3395972) and a protected glyceraldehyde derivative, followed by deprotection, could potentially yield this compound. The stereochemical outcome would be controlled by the chiral catalyst or auxiliary used.
Conclusion
The enantioselective synthesis of this compound is a key step for its application as a chiral building block. The Sharpless Asymmetric Dihydroxylation provides a reliable and well-established method for this purpose. Emerging biocatalytic and asymmetric aldol strategies offer promising alternatives that may provide advantages in terms of environmental impact and stereochemical control. Further research to establish detailed protocols and quantitative data for these alternative methods applied specifically to this compound is warranted.
References
- 1. This compound|C5H10O3|Research Chemical [benchchem.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
¹H and ¹³C NMR Spectroscopic Analysis of 3,4-Dihydroxy-2-pentanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-2-pentanone is a polyhydroxylated ketone with significance in various fields of chemical and biological research. Its structure, which includes a ketone functional group and two hydroxyl groups, makes it a valuable chiral building block in synthetic organic chemistry. The presence of two stereocenters at the C3 and C4 positions implies the existence of four possible stereoisomers, each potentially exhibiting distinct biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and stereochemical analysis of such molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopic analysis of this compound, offering a comprehensive guide for researchers in academia and industry.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (CH₃-C=O) | ~2.2 | Singlet | 3H |
| H-3 (CH-OH) | ~4.1 - 4.3 | Doublet | 1H |
| H-4 (CH-OH) | ~3.6 - 3.8 | Quartet | 1H |
| H-5 (CH₃-CH) | ~1.2 | Doublet | 3H |
| OH protons | Variable | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~25 - 30 |
| C-2 (C=O) | ~210 - 215 |
| C-3 (CH-OH) | ~75 - 80 |
| C-4 (CH-OH) | ~70 - 75 |
| C-5 (CH₃) | ~15 - 20 |
Experimental Protocols
The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Compound Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Due to the polar nature of the dihydroxy ketone, deuterated methanol (B129727) (CD₃OD), deuterated chloroform (B151607) (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is advisable to reduce acquisition time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Experimental workflow for NMR sample preparation.
¹H NMR Spectroscopy Protocol
-
Instrument Setup:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Lock the spectrometer's magnetic field frequency using the deuterium (B1214612) signal from the solvent.
-
Tune and match the probe to the ¹H frequency to ensure efficient signal transmission and detection.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.
-
Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup:
-
Follow the same initial setup steps as for ¹H NMR (locking, tuning, and shimming), but tune the probe to the ¹³C frequency.
-
-
Acquisition Parameters (for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Spectral Width (SW): A spectral width of approximately 220-240 ppm is typically required to cover the full range of carbon chemical shifts.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is necessary to obtain a spectrum with an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Perform a baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Workflow for NMR data acquisition and processing.
Structural Elucidation and Signal Assignment
A logical approach is required to assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Logical relationship for NMR signal assignment.
-
¹H NMR Analysis:
-
The singlet at ~2.2 ppm integrating to 3H is characteristic of the methyl group (H-1) adjacent to the carbonyl group.
-
The doublet at ~1.2 ppm integrating to 3H corresponds to the methyl group (H-5) coupled to the proton on C-4.
-
The signals in the ~3.6-4.3 ppm region are typical for protons attached to carbons bearing hydroxyl groups. The multiplicity of these signals (doublet and quartet) will confirm the connectivity between C-3 and C-4.
-
The hydroxyl protons will appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and temperature.
-
-
¹³C NMR Analysis:
-
The signal at a very downfield chemical shift (~210-215 ppm) is characteristic of a ketone carbonyl carbon (C-2).
-
The signals in the ~70-80 ppm range are indicative of the carbons bearing hydroxyl groups (C-3 and C-4).
-
The two upfield signals (~15-30 ppm) correspond to the two methyl carbons (C-1 and C-5).
-
By following these protocols and data interpretation guidelines, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy for the comprehensive structural analysis of this compound and its derivatives, which is fundamental for its application in drug development and other scientific disciplines.
Application Notes & Protocols for the Mass Spectrometry-Based Analysis of 3,4-Dihydroxy-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 3,4-Dihydroxy-2-pentanone using mass spectrometry. The protocols detailed below are grounded in established methodologies for similar small, polar analytes and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a polyhydroxylated ketone with relevance in various fields of chemical and biological research.[1] Its structure, containing both a ketone functional group and two hydroxyl groups, makes it a polar and relatively non-volatile compound.[1] Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), offers the high sensitivity and selectivity required for the qualitative and quantitative analysis of this compound in diverse matrices.
This document outlines protocols for both GC-MS and LC-MS/MS analysis, including sample preparation, derivatization (for GC-MS), instrumental conditions, and data analysis.
Analytical Approaches
The choice between GC-MS and LC-MS depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic resolution and is highly sensitive. However, due to the low volatility of this compound, derivatization is mandatory to convert the polar hydroxyl groups into more volatile moieties.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for analyzing non-volatile and thermally labile compounds without the need for derivatization.[2] It offers high selectivity and sensitivity, making it ideal for complex matrices like biological fluids.
GC-MS Analysis Protocol (with Derivatization)
This protocol is suitable for the analysis of this compound in relatively clean sample matrices where high sensitivity is required.
Experimental Workflow: GC-MS
Caption: GC-MS analysis workflow for this compound.
Sample Preparation & Derivatization
-
Extraction: For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. For solid samples, a solid-liquid extraction may be necessary.
-
Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) or acetonitrile.[2]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[2]
-
Analysis: Cool the sample to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
Expected Fragmentation
For the trimethylsilyl (B98337) (TMS) derivative, characteristic fragmentation would involve:
-
α-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group and the silylated hydroxyl groups.[3][4]
-
Loss of methyl groups: Loss of CH₃ (m/z 15) from the TMS groups.
-
McLafferty rearrangement: If applicable, for ketones with sufficiently long alkyl chains.[4][5]
LC-MS/MS Analysis Protocol
This protocol is highly suitable for the quantitative analysis of this compound in complex biological matrices such as plasma or urine.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS analysis workflow for this compound.
Sample Preparation
-
Internal Standard: Add a stable isotope-labeled internal standard (e.g., this compound-d3) to the sample to correct for matrix effects and procedural losses.[6]
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.[6][7][8]
LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
Quantitative Data and MRM Transitions
Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ (m/z 119.1). Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Table 1: Hypothetical MRM Transitions and Quantitative Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| This compound | 119.1 | To be determined | To be determined | To be optimized | 1 - 1000 | 1 |
| IS (-d3) | 122.1 | To be determined | To be determined | To be optimized | - | - |
Note: Product ions and collision energy require experimental optimization. The calibration range and LLOQ are typical values achievable with modern triple quadrupole instruments for similar small molecules.[9][10]
Signaling Pathway Context
While direct signaling pathways for this compound are not extensively documented, a closely related compound, 3,4-dihydroxy-3-methyl-2-pentanone, produced by Bacillus subtilis, has been shown to induce systemic resistance in plants.[1][11] This is mediated through the activation of both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways.[1][11] This provides a relevant biological context for the analysis of such molecules.
Caption: Plant immunity signaling induced by a dihydroxy-pentanone elicitor.
This diagram illustrates how a compound like this compound could act as an elicitor, triggering downstream defense pathways in plants, a key area of research for such molecules.[1]
References
- 1. This compound|C5H10O3|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4-Dihydroxy-2-pentanone in Plant Elicitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Elicitors are molecules that induce defense responses in plants, offering a promising avenue for the development of novel plant protectants. This document provides detailed application notes and experimental protocols for studying the potential of 3,4-Dihydroxy-2-pentanone and its derivatives as plant elicitors.
Disclaimer: Current research predominantly focuses on a methylated analog, 3,4-dihydroxy-3-methyl-2-pentanone , a metabolite isolated from the plant growth-promoting rhizobacterium (PGPR) Bacillus subtilis HN09. This compound has been shown to induce systemic resistance (ISR) in plants. The information, protocols, and data presented herein are largely based on studies of this methylated analog and should be adapted for the study of this compound.
3,4-dihydroxy-3-methyl-2-pentanone has been demonstrated to trigger both the jasmonate/ethylene (JA/ET) and the salicylate (B1505791) (SA) signaling pathways, leading to broad-spectrum disease resistance. Notably, the stereochemistry of this compound significantly influences its bioactivity. The threo-isomers, specifically a 1:1 mixture of (3R,4S) and (3S,4R)-3,4-dihydroxy-3-methyl-2-pentanone (referred to as B16), have shown markedly superior elicitor activity compared to the erythro-isomers (a 1:1 mixture of (3R,4R) and (3S,4S), referred to as B17).
These compounds hold potential for the development of new-generation biopesticides and plant health-promoting agents. The following protocols provide a framework for evaluating the elicitor activity of this compound and its analogs in the model plant Arabidopsis thaliana.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the experimental protocols detailed below. The data is based on published results for 3,4-dihydroxy-3-methyl-2-pentanone and serves as a benchmark for comparison.
Table 1: Effect of 3,4-dihydroxy-3-methyl-2-pentanone Stereoisomers on Pseudomonas syringae pv. tomato DC3000 Growth in Arabidopsis thaliana
| Treatment Group | Mean Bacterial Titer (log CFU/cm²) ± SD | Fold Change vs. Control |
| Mock (Control) | 6.5 ± 0.3 | 1.0 |
| B16 (threo-isomers) | 4.2 ± 0.4 | 0.005 |
| B17 (erythro-isomers) | 5.8 ± 0.3 | 0.2 |
Data is illustrative and based on the reported superior activity of B16 isomers.
Table 2: Callose Deposition in Arabidopsis thaliana Leaves in Response to Elicitor Treatment and Pathogen Challenge
| Treatment Group | Mean Number of Callose Deposits per mm² ± SD | Fold Change vs. Control |
| Mock (Control) | 25 ± 5 | 1.0 |
| B16 (threo-isomers) + P. syringae | 150 ± 20 | 6.0 |
| B17 (erythro-isomers) + P. syringae | 60 ± 10 | 2.4 |
Data is illustrative and based on the reported stronger induction of defense responses by B16 isomers.
Table 3: Relative Expression of Defense-Related Genes in Arabidopsis thaliana Following Elicitor Treatment
| Gene | Treatment Group | Mean Fold Change in Expression ± SD |
| PR1 (SA marker) | B16 (threo-isomers) | 8.5 ± 1.2 |
| B17 (erythro-isomers) | 3.1 ± 0.6 | |
| PDF1.2 (JA/ET marker) | B16 (threo-isomers) | 12.2 ± 1.8 |
| B17 (erythro-isomers) | 4.5 ± 0.9 |
Data is illustrative and based on the reported activation of both SA and JA/ET pathways, with a stronger induction by B16 isomers.
Experimental Protocols
Protocol 1: Evaluation of Induced Systemic Resistance (ISR) against Pseudomonas syringae
This protocol details the methodology to assess the ability of this compound to induce systemic resistance in Arabidopsis thaliana against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000.
Materials:
-
Arabidopsis thaliana (Col-0) plants (4-5 weeks old)
-
Pseudomonas syringae pv. tomato DC3000
-
This compound (and/or its stereoisomers)
-
King's B (KB) medium
-
10 mM MgSO4
-
Syringes (1 mL, needleless)
-
Sterile water
-
Spectrophotometer
-
Homogenizer
-
Petri dishes
-
Incubator
Procedure:
-
Plant Growth: Grow Arabidopsis thaliana (Col-0) in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).
-
Elicitor Treatment: Prepare solutions of this compound (e.g., 10 µM, 50 µM, 100 µM) in sterile water. Apply the solution to the soil of 4-week-old plants. Use sterile water as a mock control.
-
Pathogen Preparation: Culture P. syringae pv. tomato DC3000 on KB medium with appropriate antibiotics at 28°C. Resuspend the bacteria in 10 mM MgSO4 to an OD600 of 0.002 (approximately 1 x 10^6 CFU/mL).
-
Pathogen Challenge: Five days after elicitor treatment, infiltrate the bacterial suspension into three leaves per plant using a needleless syringe.
-
Quantification of Bacterial Growth:
-
At 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas.
-
Weigh the leaf discs and homogenize them in 10 mM MgSO4.
-
Plate serial dilutions of the homogenate on KB medium with antibiotics.
-
Incubate at 28°C for 2 days and count the colony-forming units (CFU).
-
Calculate the CFU per unit of leaf weight or area.
-
Protocol 2: Quantification of Callose Deposition
This protocol describes the staining and quantification of callose deposition, a marker of plant defense activation, in elicitor-treated Arabidopsis leaves.
Materials:
-
Arabidopsis thaliana leaves from plants treated as in Protocol 1
-
Aniline (B41778) blue solution (0.01% in 150 mM K2HPO4, pH 9.5)
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Fluorescence microscope with a DAPI filter set
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Collection: At 24 hours post-pathogen challenge (from Protocol 1), collect the infiltrated leaves.
-
Fixing and Clearing: Submerge the leaves in 95% ethanol to clear the chlorophyll. This may require incubation for several hours to overnight.
-
Staining:
-
Rehydrate the leaves through an ethanol series (70%, 50%, 30% ethanol, then water).
-
Incubate the leaves in the aniline blue solution for at least 2 hours in the dark.
-
-
Microscopy:
-
Mount the stained leaves on a microscope slide in 50% glycerol.
-
Visualize callose deposits as bright fluorescent spots using a fluorescence microscope with a DAPI filter.
-
-
Quantification:
-
Capture images from multiple fields of view per leaf.
-
Use image analysis software to count the number of callose deposits per unit area.
-
Protocol 3: Analysis of Defense Gene Expression by qRT-PCR
This protocol outlines the quantification of the expression of key defense-related genes in Arabidopsis in response to elicitor treatment.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old) grown on MS medium
-
This compound solution
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., PR1 for SA pathway, PDF1.2 for JA/ET pathway) and a reference gene (e.g., ACTIN2).
Procedure:
-
Treatment: Treat sterile-grown Arabidopsis seedlings with the this compound solution (e.g., 50 µM). Use a mock treatment as a control.
-
Sample Collection: Harvest whole seedlings at different time points (e.g., 0, 6, 12, 24 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen samples using a commercial kit.
-
Synthesize first-strand cDNA from the RNA.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix with SYBR Green master mix, primers, and cDNA.
-
Perform the qRT-PCR with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene and sample.
-
Normalize the Ct values of the target genes to the reference gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway for this compound in plants.
Caption: General experimental workflow for testing elicitor activity.
Application Notes and Protocols: 3,4-Dihydroxy-2-pentanone (DPD) in Quorum Sensing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to DPD and its Role in Quorum Sensing
Applications of DPD Analogs in Quorum Sensing Research
DPD and its synthetic analogs are versatile tools for:
Quantitative Data: Inhibitory Activity of DPD Analogs
Several studies have quantified the efficacy of DPD analogs as QS inhibitors. The following tables summarize key findings, with EC50 values representing the concentration of the compound required to inhibit 50% of the QS-regulated response (e.g., bioluminescence).
Table 1: Comparison of EC50 Values for Quorum Sensing Inhibition in Vibrio harveyi
| Compound | V. harveyi Strain | EC50 (µM) | Reference |
| Hexyl-DPD | BB170 | 9.65 ± 0.86 | [1][7] |
| Furanone 1 | BB170 | Not specified, but 4-fold less active than Hexyl-DPD | [1] |
| Hexyl-DPD | MM32 (ΔluxN, ΔluxS) | 6.92 ± 1.82 | [1][7] |
| Furanone 1 | MM32 (ΔluxN, ΔluxS) | 38.8 ± 6.4 | [1][7] |
Table 2: Inhibition of Pyocyanin Production in Pseudomonas aeruginosa
| Compound | Inhibition (%) | Reference |
| Butyl-DPD | 50 | [8][9] |
| Pentyl-DPD | 50 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DPD and its analogs in quorum sensing research.
Materials:
-
Vibrio harveyi reporter strain (e.g., BB170)
-
Autoinducer Bioassay (AB) medium
-
DPD analog to be tested
-
96-well microtiter plates
-
Luminometer
Procedure:
-
Prepare Bacterial Culture: Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with shaking.
-
Dilute Culture: Dilute the overnight culture 1:5000 in fresh AB medium.
-
Prepare Test Compounds: Prepare a stock solution of the DPD analog in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Set up Assay Plate:
-
To each well of a 96-well plate, add a specific volume of the diluted bacterial culture.
-
Add the DPD analog at various concentrations.
-
Add a constant, sub-maximal concentration of synthetic DPD to induce bioluminescence.
-
Include appropriate controls:
-
Negative control: Bacteria + medium (no DPD, no inhibitor).
-
Positive control: Bacteria + medium + DPD (no inhibitor).
-
Solvent control: Bacteria + medium + DPD + solvent used for the inhibitor.
-
-
-
Incubation: Incubate the plate at 30°C with shaking for a specified period (e.g., 6 hours).
-
Measure Bioluminescence: Measure the bioluminescence of each well using a luminometer. Also, measure the optical density (OD600) to assess bacterial growth.
-
Data Analysis:
-
Normalize the bioluminescence readings to the OD600 to account for any effects on bacterial growth.
-
Calculate the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition against the concentration of the DPD analog and determine the EC50 value.
-
This protocol is used to assess the ability of DPD analogs to inhibit biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., TSB, LB)
-
DPD analog to be tested
-
96-well microtiter plates
-
Crystal Violet (0.1% w/v)
-
Ethanol (B145695) (95%) or other suitable solvent for Crystal Violet
-
Plate reader
Procedure:
-
Prepare Bacterial Culture: Grow the bacterial strain overnight in the appropriate medium.
-
Prepare Test Plate:
-
Add fresh medium to the wells of a 96-well plate.
-
Add the DPD analog at various concentrations.
-
Inoculate the wells with the overnight bacterial culture to a final OD600 of approximately 0.05.
-
Include controls as described in the bioluminescence assay.
-
-
Incubation: Incubate the plate statically at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.
-
Wash Plate: Carefully discard the medium and planktonic cells. Gently wash the wells with sterile phosphate-buffered saline (PBS) or water to remove any remaining non-adherent cells.
-
Stain Biofilm: Add 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Wash and Solubilize: Discard the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear. Air-dry the plate. Solubilize the bound Crystal Violet by adding 95% ethanol to each well.
-
Quantify Biofilm: Measure the absorbance of the solubilized Crystal Violet at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the positive control.
Signaling Pathways and Experimental Workflows
References
- 1. Revisiting AI-2 quorum sensing inhibitors: Direct comparison of alkyl-DPD analogs and a natural product fimbrolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Autoinducer-2 Quorum Sensing Inhibitor on Interspecies Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Chiral 1,2-Pentanediol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemoenzymatic synthesis of chiral 1,2-pentanediol (B41858), a valuable building block in the pharmaceutical industry. The described method utilizes a two-step enzymatic cascade, offering a highly selective and environmentally benign alternative to traditional chemical synthesis routes.
Introduction
Chiral diols, such as 1,2-pentanediol, are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients. The stereochemistry of these diols often dictates the biological activity and efficacy of the final drug molecule. Chemoenzymatic synthesis has emerged as a powerful strategy for the production of enantiomerically pure compounds, leveraging the high selectivity of enzymes under mild reaction conditions.
This application note details a two-step enzymatic cascade for the synthesis of chiral 1,2-pentanediol. The first step involves the asymmetric C-C bond formation from simple aldehydes catalyzed by a thiamine (B1217682) pyrophosphate (TPP)-dependent lyase to produce an α-hydroxy ketone intermediate. The second step employs a stereoselective ketoreductase (KRED) or alcohol dehydrogenase (ADH) for the reduction of the α-hydroxy ketone to the corresponding chiral 1,2-diol.
Signaling Pathway and Experimental Workflow
The overall chemoenzymatic cascade for the synthesis of chiral 1,2-pentanediol from propanal and formaldehyde (B43269) is depicted below. The process begins with the formation of the α-hydroxy ketone, 1-hydroxy-2-pentanone (B1216695), which is then stereoselectively reduced to either (R)- or (S)-1,2-pentanediol depending on the choice of the ketoreductase.
Caption: Chemoenzymatic cascade for chiral 1,2-pentanediol synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key enzymatic steps in the synthesis of chiral diols, based on literature findings for analogous reactions.
| Step | Enzyme | Substrate(s) | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Key Reaction Conditions | Reference |
| 1. Acyloin Condensation | Thiamine Pyrophosphate (TPP)-Dependent Lyase | Propanal, Formaldehyde | 1-Hydroxy-2-pentanone | ~60-80 | N/A (prochiral) | Aqueous buffer, pH 7-8, Room Temperature | [1] |
| 2a. Stereoselective Reduction | R-selective Ketoreductase (e.g., from Lactobacillus kefir) | 1-Hydroxy-2-pentanone | (R)-1,2-Pentanediol | >95 | >99 (ee) | Phosphate (B84403) buffer, pH 7.0, 30°C, with cofactor regeneration system (e.g., GDH/glucose) | [2] |
| 2b. Stereoselective Reduction | S-selective Ketoreductase (e.g., from Candida parapsilosis) | 1-Hydroxy-2-pentanone | (S)-1,2-Pentanediol | >95 | >99 (ee) | Phosphate buffer, pH 7.0, 30°C, with cofactor regeneration system (e.g., GDH/glucose) | [3][4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 1-Hydroxy-2-pentanone via Acyloin Condensation
This protocol describes the synthesis of the α-hydroxy ketone intermediate using a TPP-dependent lyase.
Materials:
-
Propanal
-
Paraformaldehyde
-
Thiamine pyrophosphate (TPP)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
TPP-dependent lyase (e.g., from Saccharomyces cerevisiae or a commercially available enzyme preparation)
-
Reaction vessel (e.g., stirred tank reactor)
-
pH meter and controller
-
Temperature controller
Procedure:
-
Prepare a reaction mixture in the reaction vessel containing 50 mM potassium phosphate buffer (pH 7.5), 2.5 mM MgSO₄, and 0.15 mM TPP.
-
Add the TPP-dependent lyase to the reaction mixture to a final concentration of 1-5 mg/mL.
-
Equilibrate the reaction mixture to 25-30°C with gentle stirring.
-
In a separate vessel, prepare a feed solution of propanal and paraformaldehyde in a 1:1.2 molar ratio.
-
Slowly feed the aldehyde solution into the reaction vessel over a period of 4-6 hours, maintaining the pH at 7.5 using a pH controller with the addition of a suitable base (e.g., 1 M NaOH).
-
Monitor the reaction progress by taking samples periodically and analyzing for the formation of 1-hydroxy-2-pentanone using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction has reached completion (typically 12-24 hours), terminate the reaction by centrifuging to remove the enzyme or by adding a water-immiscible organic solvent (e.g., ethyl acetate) for extraction.
-
Extract the product into the organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-hydroxy-2-pentanone.
-
The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Stereoselective Reduction of 1-Hydroxy-2-pentanone to Chiral 1,2-Pentanediol
This protocol describes the enzymatic reduction of the α-hydroxy ketone to the chiral diol using a ketoreductase. The choice of a specific R- or S-selective KRED will determine the stereochemistry of the final product.
Materials:
-
1-Hydroxy-2-pentanone (from Protocol 1)
-
Ketoreductase (KRED) - R- or S-selective (e.g., commercially available KRED screening kits)
-
Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate, reduced form (NADPH) or nicotinamide adenine dinucleotide, reduced form (NADH)
-
Cofactor regeneration system:
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Reaction vessel
-
Temperature controller
Procedure:
-
In the reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0) containing 1-hydroxy-2-pentanone (10-50 mM).
-
Add the cofactor, NADPH or NADH, to a final concentration of 0.5-1.0 mM.
-
Add the components of the cofactor regeneration system: D-glucose (1.2 equivalents relative to the substrate) and glucose dehydrogenase (5-10 U/mL).
-
Initiate the reaction by adding the selected ketoreductase (typically 1-5% w/w relative to the substrate).
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.
-
Monitor the conversion of 1-hydroxy-2-pentanone and the formation of 1,2-pentanediol by GC or HPLC. Chiral GC or HPLC analysis is required to determine the enantiomeric excess (ee) of the product.
-
Upon completion of the reaction (typically 8-24 hours), terminate the reaction by adding a quenching solvent (e.g., acetone) or by protein precipitation.
-
Centrifuge the mixture to remove the precipitated proteins.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral 1,2-pentanediol.
-
Further purification can be achieved by column chromatography if required.
Conclusion
The chemoenzymatic cascade presented provides a robust and highly selective method for the synthesis of chiral 1,2-pentanediol. By leveraging the specificity of TPP-dependent lyases and ketoreductases, this approach allows for the production of enantiomerically pure diols from simple and readily available starting materials under mild and environmentally friendly conditions. This methodology is well-suited for applications in pharmaceutical and fine chemical synthesis where high stereochemical purity is paramount.
References
- 1. Method for whole-cell catalytic synthesis of 1-hydroxy-2-butanone (2019) | Zhang Liaoyuan [scispace.com]
- 2. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3,4-Dihydroxy-2-pentanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dihydroxy-2-pentanone. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via an aldol (B89426) condensation route.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst or base. 2. Low reaction temperature. 3. Impure starting materials. | 1. Use a fresh batch of catalyst or base. Ensure anhydrous conditions if using a moisture-sensitive base. 2. Gradually increase the reaction temperature while monitoring for product formation via TLC or GC-MS. 3. Purify starting materials (e.g., distillation of acetaldehyde (B116499), recrystallization of hydroxyacetone) before use. |
| Formation of Multiple Byproducts | 1. Self-condensation of starting materials. 2. Dehydration of the aldol product to form an α,β-unsaturated ketone.[1] 3. Polymerization of acetaldehyde. | 1. Slowly add the enolate precursor to the aldehyde to maintain a low concentration of the enolizable component. 2. Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor the elimination reaction.[1] 3. Use a freshly distilled acetaldehyde and maintain a controlled reaction temperature. |
| Poor Diastereoselectivity | 1. Inappropriate choice of catalyst or reaction conditions. 2. Epimerization of the product under basic conditions. | 1. Employ a chelating Lewis acid or a specific base to favor the formation of a single diastereomer through a Zimmerman-Traxler transition state.[2][3] 2. Neutralize the reaction mixture promptly upon completion to prevent post-reaction isomerization. |
| Difficult Product Isolation | 1. High water solubility of the diol product. 2. Formation of an emulsion during aqueous workup. | 1. Perform multiple extractions with a more polar organic solvent (e.g., ethyl acetate (B1210297), n-butanol). Consider continuous liquid-liquid extraction.[4] 2. Add brine to the aqueous layer to break the emulsion. |
| Product "Oils Out" During Crystallization | 1. High concentration of impurities. 2. Inappropriate crystallization solvent. 3. Rapid cooling. | 1. First, purify the crude product by column chromatography to remove the bulk of impurities.[4] 2. Screen a variety of solvent systems. A mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes) is often effective. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Product Streaks on TLC Plate | 1. The compound is highly polar. 2. The sample is too concentrated. 3. Interaction with the stationary phase. | 1. Use a more polar mobile phase or consider a different stationary phase like alumina.[4] 2. Dilute the sample before spotting on the TLC plate. 3. Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible laboratory-scale synthesis is the aldol condensation between hydroxyacetone (B41140) (acetol) and acetaldehyde. This reaction forms the C-C bond between the alpha-carbon of hydroxyacetone and the carbonyl carbon of acetaldehyde.
Q2: How can I control the stereochemistry of the two newly formed chiral centers?
Controlling the diastereoselectivity can be achieved by carefully selecting the reaction conditions. The use of a chelating metal enolate, as described by the Zimmerman-Traxler model, can favor the formation of either the syn or anti diastereomer.[2][3] The choice of base and metal counterion (e.g., lithium, boron) is critical in influencing the geometry of the transition state.
Q3: What are the expected yields for this synthesis?
Yields can vary significantly based on the optimization of reaction conditions and the efficiency of purification. Based on similar aldol additions and the purification of polar diols, a crude yield of 50-70% might be expected, with a post-purification yield of 30-50%.
Q4: What is the best method for purifying crude this compound?
Due to the polar nature of the diol, column chromatography is often the most effective purification method.[4] A silica (B1680970) gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. For highly polar impurities, reverse-phase chromatography might be necessary.
Q5: How can I confirm the identity and purity of the synthesized this compound?
The structure and purity can be confirmed using a combination of spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the presence of hydroxyl and carbonyl groups.[1]
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl (broad O-H stretch) and carbonyl (C=O stretch) groups.
Data Presentation
Table 1: Typical Reaction Parameters for Aldol Condensation
| Parameter | Condition | Notes |
| Base/Catalyst | Lithium diisopropylamide (LDA) | A strong, non-nucleophilic base suitable for enolate formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be dry to prevent quenching of the base and side reactions. |
| Temperature | -78 °C to 0 °C | Low temperature is crucial for controlling the reaction rate and selectivity. |
| Reaction Time | 1 - 4 hours | Monitor by TLC for the disappearance of starting materials. |
| Quenching Agent | Saturated aqueous ammonium (B1175870) chloride | Neutralizes the reaction mixture. |
Table 2: Expected Spectroscopic Data for this compound[1]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to two methyl groups, two methine protons adjacent to hydroxyl groups, and two hydroxyl protons. |
| ¹³C NMR | Peaks for the carbonyl carbon, two hydroxyl-bearing carbons, and two methyl carbons. |
| FT-IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~1710 (C=O stretch) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol Condensation
Materials:
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Hydroxyacetone
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Acetaldehyde
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Lithium diisopropylamide (LDA) solution in THF
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Hexanes
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Dissolve hydroxyacetone (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add LDA solution (1.1 eq) to the cooled solution of hydroxyacetone via the dropping funnel, maintaining the temperature below -70 °C. Stir for 30 minutes to ensure complete enolate formation.
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In a separate flask, dissolve freshly distilled acetaldehyde (1.2 eq) in anhydrous THF.
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Slowly add the acetaldehyde solution to the lithium enolate solution at -78 °C.
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Allow the reaction mixture to stir at -78 °C for 2 hours, then let it slowly warm to 0 °C over 1 hour. Monitor the reaction progress by TLC.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
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Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent.
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Load the sample onto the top of the silica gel column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 70% ethyl acetate).
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Collect fractions and analyze them by TLC.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Stability and degradation of 3,4-Dihydroxy-2-pentanone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3,4-Dihydroxy-2-pentanone in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents. As an α-hydroxy ketone and a vicinal diol, it is susceptible to several degradation pathways.
Q2: What are the recommended storage conditions for this compound solutions?
For optimal stability, stock solutions of this compound should be prepared fresh. If short-term storage is necessary, solutions should be kept at 2-8°C in tightly sealed, amber vials to protect from light. For longer-term storage, freezing at -20°C or below is recommended. The use of buffered solutions, ideally in the slightly acidic range (pH 4-6), can also enhance stability.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are likely:
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Oxidation: The α-hydroxy ketone moiety is susceptible to oxidation, which can lead to the formation of a dicarbonyl compound (2,3-pentanedione) and other oxidative cleavage products. The vicinal diol can also be cleaved by strong oxidizing agents.
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Rearrangement: Under acidic or basic conditions, α-hydroxy ketones can undergo rearrangement reactions.
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Ene-diol tautomerism: In solution, it can exist in equilibrium with its ene-diol tautomers, which can be more susceptible to oxidation.
Q4: What are the potential degradation products of this compound?
While specific degradation product identification requires experimental analysis, potential degradation products could include:
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2,3-pentanedione
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Acetic acid
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Lactic acid
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Other small carboxylic acids and aldehydes resulting from oxidative cleavage.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Potency or Inconsistent Results | Degradation of this compound in solution. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.2. Control pH: Ensure the pH of your experimental medium is within a stable range (ideally slightly acidic to neutral).3. Protect from Light: Store and handle solutions in amber vials or protect them from direct light exposure.4. Maintain Low Temperature: Keep solutions on ice or refrigerated when not in immediate use. |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products. | 1. Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation peaks.2. Use a Stability-Indicating Method: Develop and validate an HPLC method that can resolve the parent compound from its degradation products.3. Analyze Blank Solutions: Inject a blank solvent to ensure that the unexpected peaks are not from the solvent or system. |
| Poor Peak Shape in HPLC Analysis (Tailing or Fronting) | Interaction of the hydroxyl groups with the stationary phase or inappropriate mobile phase pH. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.2. Use a Suitable Column: Employ a well-maintained C18 column. Consider end-capped columns to minimize silanol (B1196071) interactions.3. Optimize Mobile Phase Composition: Adjust the organic modifier and buffer concentration. |
| Irreproducible Retention Times in HPLC | Changes in mobile phase composition, temperature fluctuations, or column degradation. | 1. Ensure Proper Mobile Phase Preparation: Prepare mobile phase accurately and degas it thoroughly.2. Use a Column Thermostat: Maintain a constant column temperature.3. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each run.4. Check for Column Contamination: If retention times consistently shift, consider flushing or replacing the column. |
Data Presentation
Table 1: Predicted Stability of this compound under Various Conditions (Based on General Principles for α-Hydroxy Ketones)
| Condition | Parameter | Predicted Stability | Recommendation |
| pH | Acidic (pH < 4) | Moderate | May undergo acid-catalyzed rearrangement. |
| Neutral (pH 6-8) | Low to Moderate | Susceptible to oxidation. | |
| Basic (pH > 8) | Low | Prone to base-catalyzed rearrangement and degradation. | |
| Temperature | 2-8°C | Good (short-term) | Recommended for short-term storage of solutions. |
| Room Temperature (~25°C) | Moderate to Low | Degradation may be significant over several hours. | |
| Elevated (>40°C) | Poor | Significant thermal degradation is expected. | |
| Light | Exposed to UV/Visible Light | Poor | Photodegradation is likely. |
| Protected from Light | Good | Store solutions in amber vials or in the dark. | |
| Oxidizing Agents | Presence of H₂O₂ or other oxidants | Very Poor | Rapid oxidative degradation is expected. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in the dark.
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Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required.
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Instrumentation: HPLC with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Formic acid in Water
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B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
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0-5 min: 5% B
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5-20 min: Linear gradient from 5% to 95% B
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20-25 min: Hold at 95% B
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25-26 min: Linear gradient from 95% to 5% B
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26-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min
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Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound.
Technical Support Center: A Guide to Preventing Furanone Compound Degradation During Storage
Welcome to the Technical Support Center for furanone compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of furanone compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the integrity of your compounds throughout your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the storage and handling of furanone compounds.
Issue 1: Rapid Loss of Compound Potency in Aqueous Solutions
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Symptoms: You observe a significant decrease in the expected biological activity or concentration of your furanone compound in an aqueous solution over a short period.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate pH | The stability of many furanone compounds is highly pH-dependent. Generally, they are more susceptible to degradation in neutral to alkaline conditions due to hydrolysis of the lactone ring.[1][2][3] For instance, the greatest stability for 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol) in aqueous solutions is achieved at a pH of around 3.5.[1] Solution: Adjust the pH of your stock and working solutions to a slightly acidic range (ideally pH 3.5-5.0) using a suitable buffer system, such as a citrate (B86180) or acetate (B1210297) buffer.[1][3] |
| Elevated Temperature | Higher temperatures significantly accelerate the rate of hydrolysis and other degradation pathways.[1][2][3] Solution: Prepare and store furanone solutions at low temperatures. For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage, aliquot and freeze solutions at -20°C or, preferably, -80°C.[1][2] |
| Presence of Nucleophiles | The electrophilic nature of the furanone ring makes it susceptible to attack by nucleophiles present in the solution, leading to degradation.[2][3] Solution: If your experimental design allows, consider preparing stock solutions in a non-aqueous solvent where the compound is more stable, such as acetone (B3395972) or chloroform (B151607), and dilute into your aqueous buffer immediately before use.[2] |
Issue 2: Discoloration or Appearance of Precipitate in Stored Solutions
-
Symptoms: Your furanone solution, which was initially clear, has developed a yellow or brown tint, or a solid precipitate has formed.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Oxidation | Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of colored oxidation products.[1] Solution: Minimize oxygen exposure by preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).[1] Use amber vials to protect against light-catalyzed oxidation.[1] |
| Metal Ion Contamination | Metal ions can catalyze oxidative degradation.[1] Some furanone compounds can also form complexes with transition metals, generating reactive oxygen species that lead to degradation.[4] Solution: Use high-purity solvents and acid-wash all glassware. If metal contamination is suspected, consider adding a chelating agent like EDTA at a low concentration (e.g., 0.01-0.1 mM).[1] |
| Formation of Insoluble Degradation Products | The degradation products of furanones, such as the ring-opened hydroxy acids, may have lower solubility than the parent compound, leading to precipitation.[5] Solution: Confirm the identity of the precipitate. Re-evaluate your storage conditions (temperature, solvent). You may need to consider using a co-solvent to improve the solubility of both the parent compound and its potential degradants.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for furanone compounds?
A1: The three main degradation pathways for furanones are:
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Hydrolysis: This involves the cleavage of the lactone ring in the presence of water and is often catalyzed by acidic or basic conditions.[1][6] This can lead to the formation of the corresponding 4-hydroxybut-2-enoic acid.[6]
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Oxidation: Exposure to oxygen can result in various oxidation products. This process can be accelerated by light and the presence of metal ions.[1]
-
Thermal Degradation: High temperatures can cause the opening of the furanone ring and the formation of various byproducts.[1]
Q2: What are the ideal storage conditions for furanone compounds?
A2: For optimal stability, consider the following:
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Solid Form: Store in a tightly sealed container in a refrigerator (2-8°C), protected from light.[2]
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Stock Solutions (in organic solvents): Prepare concentrated stock solutions in a suitable organic solvent like acetone or chloroform and store them in tightly sealed vials at -20°C or below.[2]
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Aqueous Solutions: Prepare fresh as needed. If short-term storage is necessary, keep the solution at 2-8°C and at an acidic pH.[2] For long-term storage, it is best to store at -80°C.[1]
Q3: How can I minimize degradation during my experiments?
A3: To minimize degradation during your experiments, it is recommended to:
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Prepare fresh solutions for each experiment.
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If using a stock solution, allow it to equilibrate to room temperature before use.
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Minimize the time the solution is kept at room temperature.
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Protect the solution from light, especially if the experiment is lengthy.
Q4: Can I use antioxidants to improve the stability of my furanone solution?
A4: Yes, for furanone compounds susceptible to oxidation, adding an antioxidant can be beneficial. Common antioxidants for aqueous solutions include ascorbic acid (Vitamin C).[1] For lipid-based solutions, α-tocopherol (Vitamin E) can be considered. The choice of antioxidant should be compatible with your experimental system.
Data Presentation
The following table provides illustrative data on the stability of a generic furanone compound under various storage conditions. Please note that this is a generalized representation, and a formal stability study is recommended for your specific compound.
Illustrative Stability of a Furanone Compound (% Degradation over 30 days)
| Storage Condition | Temperature | pH 3.5 | pH 7.0 | pH 8.0 |
| Protected from Light, Inert Atmosphere | 4°C | < 2% | 5-10% | 10-20% |
| 25°C | 5-10% | 20-30% | > 40% | |
| Exposed to Air and Light | 25°C | 15-25% | > 50% | > 70% |
Experimental Protocols
Protocol 1: General Stability Testing of a Furanone Compound
Objective: To evaluate the stability of a furanone compound in a specific formulation over time under defined storage conditions.
Materials:
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Furanone compound of interest
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High-purity solvents and/or buffer components
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Calibrated pH meter
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HPLC or GC-MS system with a validated method for the furanone
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Temperature- and humidity-controlled stability chambers
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Inert gas (e.g., nitrogen or argon)
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Amber glass vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Prepare the furanone solution at the desired concentration in the chosen solvent or formulation. If applicable, adjust the pH and add any stabilizing agents (e.g., antioxidants).
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Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution to determine the initial concentration of the furanone and to establish a baseline chromatogram for potential degradation products.[1]
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Storage: Dispense the remaining solution into multiple vials, flush with inert gas if necessary, and seal tightly. Place the vials in stability chambers set to the desired storage conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).[1]
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Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 3, 6 months for accelerated), remove a vial from the stability chamber.[1]
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Sample Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample using the validated analytical method to determine the concentration of the furanone and the presence and quantity of any degradation products.
-
Data Evaluation: Calculate the percentage of the initial furanone remaining at each time point.[1]
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the furanone compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[5]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize before analysis.
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Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time. Neutralize before analysis.
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Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
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Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C).
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Photolytic Degradation: Expose the stock solution to UV light.
-
-
Analysis: Analyze the stressed samples by a suitable method (e.g., HPLC, LC-MS) to separate and identify the degradation products.
Visualizations
Caption: Troubleshooting workflow for furanone degradation.
Caption: Experimental workflow for furanone stability testing.
References
Troubleshooting low yield in enzymatic synthesis of dihydroxypentanone
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to low yields in the enzymatic synthesis of dihydroxypentanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of dihydroxypentanone is significantly lower than expected. What are the most common causes?
A low yield in a multi-component enzymatic reaction can stem from various factors. A systematic investigation is key to identifying the root cause.[1] The primary areas to investigate include:
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Enzyme Activity and Stability: The aldolase (B8822740) enzyme may be inactive, unstable under reaction conditions, or present at too low a concentration.[1][2]
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Substrate and Cofactor Availability: The purity, concentration, and stability of the substrates (e.g., dihydroxyacetone, glyceraldehyde, or their phosphorylated forms) and any required cofactors (e.g., divalent metal ions) are critical.[1][3]
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Reaction Conditions: The pH, temperature, buffer composition, and reaction time may not be optimal for the enzyme.[1][3][4]
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Reaction Equilibrium: Aldol additions are often reversible, and the equilibrium may not favor product formation. This reverse reaction is known as a retro-aldol reaction.[5][6][7]
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Product-Related Issues: The dihydroxypentanone product may be unstable under the reaction or workup conditions, or it could be inhibiting the enzyme.[1][3]
Q2: How can I determine if my aldolase enzyme is inactive or has low activity?
Enzyme inactivity is a primary suspect for very low or no product formation.[3] To diagnose this, you should:
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Perform a Control Reaction: Test the enzyme's activity using a well-characterized standard substrate for your specific aldolase. This will confirm its basic functionality.[2]
-
Verify Enzyme Integrity: Run an SDS-PAGE gel to check for protein degradation. Ensure the enzyme was stored correctly and has not undergone excessive freeze-thaw cycles.
-
Check for Missing Cofactors: Many aldolases require a divalent metal ion, such as Magnesium (Mg²⁺) or Zinc (Zn²⁺), for activity. Ensure the correct cofactor is present in the buffer at an adequate concentration (typically 1-10 mM).[3]
-
Assess for Inhibitors: Contaminants from the enzyme purification process (e.g., salts, imidazole) or impurities in your substrates can inhibit the enzyme. Consider performing dialysis or buffer exchange on your enzyme stock.[1]
Q3: I suspect an issue with my substrates. How can I troubleshoot this?
-
Confirm Purity and Identity: Verify the structure and purity of your substrates (e.g., dihydroxyacetone, glyceraldehyde) using methods like NMR or mass spectrometry. Impurities can directly inhibit the reaction.[2]
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Address Low Solubility: If you are using hydrophobic substrates, their low solubility in aqueous buffers can be a significant bottleneck. Consider adding a small amount (e.g., 1-10% v/v) of a water-miscible organic co-solvent like DMSO or methanol (B129727).[2] However, you must first confirm your enzyme's tolerance to the chosen solvent, as high concentrations can cause denaturation.
-
Check Substrate Stability: Some substrates, particularly phosphorylated sugars, can be unstable. Use freshly prepared substrates or verify the integrity of stored batches.[3]
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Optimize Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or the formation of undesired byproducts.[3] Conversely, if the concentration is too low, the reaction rate will be slow. Experiment with varying the molar ratios of your donor and acceptor substrates.
Q4: How can I optimize the reaction conditions for better yield?
The reaction environment is critical for enzyme performance. Since the optimal conditions for different enzymes can vary, a systematic optimization is often necessary.[1]
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pH Optimization: Most aldolases have a specific pH range for optimal activity, often between 7.0 and 9.0.[3] Perform small-scale reactions across a range of pH values to find the sweet spot for your enzyme.
-
Temperature Optimization: Temperature influences enzyme activity, stability, and reaction equilibrium.[4] While higher temperatures may increase the initial reaction rate, they can also lead to faster enzyme inactivation.[4] Test a range of temperatures (e.g., 25°C to 40°C) to find the best balance for a sustained, high-yield reaction.
-
Reaction Time: Monitor the reaction over time by taking aliquots for analysis (e.g., by HPLC or TLC). This will help you determine the point at which the reaction reaches completion or stalls, preventing unnecessary degradation from prolonged incubation.
Q5: The reaction starts well but then plateaus at a low conversion. Could this be an equilibrium issue?
Yes, this is a classic sign of an unfavorable equilibrium. The retro-aldol reaction can break down the product back into its starting substrates.[7] To overcome this, you can:
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Shift the Equilibrium: Use a higher concentration of one of the substrates to push the reaction forward according to Le Chatelier's principle.
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In-Situ Product Removal: If feasible, couple the reaction to a subsequent, irreversible step that consumes the dihydroxypentanone product. This continuous removal will pull the equilibrium towards product formation.
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Water Activity: For condensation reactions, low water content can shift the equilibrium toward synthesis.[8] This can be achieved in solvent-free systems or by adding molecular sieves, though it requires an enzyme that is active under these conditions.
Data Presentation
Table 1: Troubleshooting Summary for Low Dihydroxypentanone Yield
| Observed Problem | Potential Cause | Recommended Solution |
| No or Very Low Product | Inactive Enzyme | Perform an activity assay with a known standard; verify protein integrity with SDS-PAGE.[3] |
| Missing Cofactors | Ensure the reaction buffer contains the required divalent metal ions (e.g., 5-10 mM MgCl₂).[3] | |
| Incorrect pH or Temperature | Verify the pH of your buffer and optimize the reaction temperature by testing a range of conditions.[3][4] | |
| Substrate Degradation | Use freshly prepared or properly stored substrates; confirm integrity via analytical methods.[3] | |
| Low Yield with Byproducts | Suboptimal Reaction Conditions | Optimize temperature and substrate concentrations to improve selectivity.[3] |
| Enzyme Promiscuity | The aldolase may naturally produce a mixture of products. Consider screening for a more selective enzyme or protein engineering.[3] | |
| Reaction Stalls Prematurely | Unfavorable Equilibrium | Increase the concentration of one substrate; consider in-situ product removal if possible.[7] |
| Product Inhibition | Test for inhibition by adding the product at the start of the reaction; consider strategies to remove the product as it is formed.[2] | |
| Enzyme Instability | Add stabilizing agents like glycerol (B35011) (e.g., 10-20% v/v); determine the enzyme's half-life and consider adding fresh enzyme over time.[3] |
Table 2: Typical Parameter Ranges for Aldolase-Catalyzed Synthesis
| Parameter | Typical Range | Notes |
| Temperature | 25 - 40 °C | Higher temperatures can increase activity but may decrease enzyme stability over time.[4][9] |
| pH | 7.0 - 9.0 | Highly dependent on the specific aldolase; must be optimized.[3] |
| Enzyme Concentration | 0.1 - 2.0 mg/mL | Higher concentrations can increase the rate but also the cost. |
| Substrate(s) Concentration | 10 - 200 mM | High concentrations can cause substrate inhibition or solubility issues.[9] |
| Cofactor (e.g., MgCl₂) Conc. | 1 - 10 mM | Essential for many aldolases.[3] |
| Reaction Time | 2 - 48 hours | Should be monitored to identify the optimal endpoint before product degradation occurs. |
Experimental Protocols
Protocol 1: Standard Assay for Aldolase Activity
This protocol is a general method to confirm if your aldolase is active, using fructose-1,6-bisphosphate (FBP) as a common substrate.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.
-
Substrate Stock: 100 mM Fructose-1,6-bisphosphate in deionized water.
-
Enzyme Solution: Prepare a dilution of your aldolase stock in Assay Buffer (e.g., 0.1 mg/mL).
-
Quenching Solution: 1 M HCl.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 450 µL of Assay Buffer.
-
Add 50 µL of the 100 mM FBP substrate stock.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the enzyme solution. Mix gently.
-
-
Incubation & Termination:
-
Incubate at 30°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding 500 µL of the Quenching Solution.
-
-
Analysis:
-
The products, glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP), can be quantified using a coupled enzyme assay (e.g., with triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, monitoring NADH consumption at 340 nm) or by a colorimetric assay for triose phosphates.
-
Protocol 2: General Protocol for Enzymatic Synthesis of Dihydroxypentanone
This protocol outlines a starting point for the synthesis using dihydroxyacetone (DHA) and glyceraldehyde (GA) as example substrates.
-
Reaction Buffer Preparation: Prepare a 50 mM buffer (e.g., HEPES or Tris) at the optimal pH (e.g., pH 8.5). Deoxygenate the buffer if the product is sensitive to oxidation. Add any required cofactors (e.g., 10 mM MgCl₂).
-
Substrate Dissolution: Dissolve the substrates (e.g., 100 mM DHA and 50 mM GA) in the reaction buffer. Ensure they are fully dissolved.
-
Reaction Initiation:
-
Bring the substrate solution to the optimal temperature (e.g., 30°C).
-
Add the aldolase enzyme to a final concentration of 1.0 mg/mL to start the reaction.
-
-
Incubation: Incubate the reaction mixture in a shaker or with gentle stirring for 12-24 hours.
-
Monitoring: Periodically take small aliquots (e.g., 50 µL) from the reaction, quench them immediately with an equal volume of cold methanol or 0.1 M HCl, and analyze by HPLC or LC-MS to monitor product formation.[2]
-
Reaction Termination: Once the reaction has reached its maximum yield, terminate it by adding an organic solvent for extraction (see Protocol 3) or by heat inactivation (e.g., 80°C for 10 minutes), if the product is heat-stable.
Protocol 3: Product Extraction and Quantification
-
Quenching: Stop the reaction as described above. Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the enzyme and any precipitated material.
-
Extraction: Transfer the supernatant to a new tube. Add an equal volume of an organic solvent such as ethyl acetate. Vortex vigorously for 1 minute to extract the dihydroxypentanone product.[3]
-
Phase Separation: Centrifuge briefly (e.g., 2,000 x g for 2 minutes) to achieve clear separation of the aqueous and organic phases.
-
Collection: Carefully collect the top organic layer and transfer it to a clean vial. Repeat the extraction on the aqueous layer two more times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Analysis: Re-dissolve the crude product in a suitable solvent (e.g., methanol). Analyze and quantify the product using HPLC with a C18 column and a UV detector, comparing the peak area to a standard curve generated with a pure dihydroxypentanone standard.
Visualizations
Caption: A step-by-step workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Stereoselectivity in the Reduction of Dihydroxyketones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the stereoselective reduction of dihydroxyketones.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Diastereoselectivity (Poor dr or de)
-
Question: My reduction of an α,β-dihydroxyketone is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the selectivity?
-
Answer: Low diastereoselectivity is a common issue stemming from a lack of facial control during hydride delivery. The outcome of these reductions is often a competition between chelation control and non-chelation (e.g., Felkin-Anh) control.
-
Potential Cause 1: Ineffective Chelation. For substrates like α- or β-hydroxy ketones, chelation is a powerful tool to lock the substrate conformation and direct the incoming hydride.[1][2] If the reducing agent or conditions do not favor the formation of a rigid cyclic intermediate, the inherent facial bias predicted by models like the Felkin-Anh model may dominate, or a mixture of pathways may occur.[3][4]
-
Solution 1: Employ Chelation-Controlling Reagents.
-
For syn-1,2-diols (from α-hydroxyketones): This is often challenging as chelation control typically yields anti-diols. Moderate selectivity (dr ≤ 5:1) is common even with bulky protecting groups.[2] Biocatalytic methods may offer a more effective route to syn-diols.[2]
-
For anti-1,2-diols (from α-hydroxyketones): Use reagents known to form strong chelates. Zinc borohydride (B1222165) [Zn(BH₄)₂] is highly effective, often providing diastereomeric ratios greater than 20:1.[2] Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is another excellent option, yielding high diastereoselectivity (dr 5–20:1) and good yields.[5]
-
For syn-1,3-diols (from β-hydroxyketones): The Narasaka-Prasad reduction, using a Lewis acid like dialkylboron alkoxides (e.g., Bu₂BOMe) followed by NaBH₄, is designed for this outcome.[6] A combination of LiI/LiAlH₄ can also be highly effective for generating syn-1,3-diols.[7]
-
-
Potential Cause 2: Non-Optimal Solvent Choice. The solvent's Lewis basicity can significantly impact chelation.
-
Solution 2: Optimize the Solvent. For chelation-controlled reductions with reagents like Red-Al, use non-coordinating solvents such as toluene (B28343) or dichloromethane (B109758) (CH₂Cl₂).[5] Highly Lewis basic solvents like THF or DME can compete for chelation with the metal cation, thereby reducing diastereoselectivity.[5]
-
Potential Cause 3: Steric Hindrance or Unfavorable Substrate Conformation. The inherent steric and electronic properties of your substrate may favor a non-chelated transition state.
-
Solution 3: Switch to Reagent Control. If substrate control (chelation or Felkin-Anh) is not providing the desired diastereomer, a powerful chiral reducing agent can override the substrate's intrinsic bias. Reagents like (+)- or (-)-B-chlorodiisopinocampheylborane (DIP-Chloride) can provide the product alcohol in very high diastereomeric excess, even when the substrate bias is mismatched.[8]
-
Issue 2: Low Enantioselectivity (Poor ee) in Asymmetric Reductions
-
Question: I am using a catalytic asymmetric reduction system (e.g., CBS reduction) to reduce a prochiral dihydroxyketone, but the enantiomeric excess (ee) is low. What's going wrong?
-
Answer: Low enantiomeric excess in a catalytic system suggests that the catalyzed pathway is being undermined by a non-selective background reaction or issues with the catalyst itself.
-
Potential Cause 1: Catalyst Inactivity or Poisoning. Many catalysts, particularly organometallic complexes and oxazaborolidines, are sensitive to impurities.
-
Solution 1: Ensure Scrupulous Reaction Conditions. Water is a common catalyst poison.[9] Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. Impurities in the substrate should be removed by chromatography or recrystallization prior to the reaction.
-
Potential Cause 2: Competing Background Reaction. The achiral reducing agent (e.g., borane) may be reducing the ketone without the mediation of the chiral catalyst.[9][10]
-
Solution 2: Modify Reaction Parameters.
-
Slow Addition: Add the stoichiometric reducing agent (e.g., BH₃·THF) slowly to the mixture of the substrate and the chiral catalyst. This keeps the concentration of the achiral reductant low, favoring the faster, catalyzed pathway.[9]
-
Lower Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can decrease the rate of the uncatalyzed background reaction more significantly than the catalyzed one, thus improving enantioselectivity.
-
-
Potential Cause 3: Incorrect Catalyst Loading. Using too little catalyst can make the background reaction more competitive.[9]
-
Solution 3: Optimize Catalyst Loading. While typically used at 5-10 mol%, increasing the catalyst loading may be necessary if the reaction is sluggish or selectivity is poor. However, this increases cost, so optimizing other parameters first is recommended.
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose between a substrate-controlled and a reagent-controlled strategy for my dihydroxyketone reduction?
-
A1: The choice depends on the desired diastereomer and the inherent facial bias of your substrate.
-
Substrate Control (Chelation): This is the preferred method if the desired diastereomer is the one predicted by a stable, chelated intermediate (typically anti for 1,2-diols and syn for 1,3-diols). It is often experimentally simpler and more cost-effective.
-
Reagent Control: This is necessary when the desired diastereomer is the opposite of what is predicted by chelation or Felkin-Anh models (the "mismatched pair").[8] Powerful chiral reagents can impose their own stereochemical preference on the outcome.
-
-
-
Q2: What is the Felkin-Anh model and how does it apply to dihydroxyketones?
-
A2: The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a chiral ketone.[3][11] It posits that the largest group on the adjacent chiral center orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks from the least hindered face, typically along the Bürgi-Dunitz trajectory.[4][12] In the absence of a chelating metal, this model can predict the product of a non-chelation-controlled reduction. For dihydroxyketones, the hydroxyl-bearing substituents would be ranked by size (Small, Medium, Large) to predict the outcome.
-
-
Q3: Can protecting groups influence the stereoselectivity?
-
A3: Yes, absolutely. The size and nature of the protecting groups on the hydroxyl moieties are critical. In chelation-controlled reductions, a bulky protecting group can destabilize the required chelate, leading to lower selectivity. Conversely, in non-chelation scenarios, a bulky protecting group can enhance the steric bias predicted by the Felkin-Anh model. For α-hydroxy ketones, acyclic acetals (MOM, SEM) have been shown to give superior diastereoselectivity in Red-Al reductions compared to cyclic THP ethers.[5]
-
-
Q4: Are there biocatalytic options for reducing dihydroxyketones?
-
A4: Yes, biocatalysis is a powerful option. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can reduce ketones with extremely high enantio- and diastereoselectivity.[13][14][15] These enzymatic reactions are often performed in aqueous media under mild conditions. A key advantage is their ability to produce stereoisomers that are difficult to access via traditional chemical methods, such as the syn-1,2-diol from an α-hydroxyketone.[2]
-
Data Presentation: Stereoselectivity of Reduction Methods
The following tables summarize quantitative data for various reduction strategies applied to hydroxy ketones, which serve as a model for dihydroxyketone systems.
Table 1: Chelation-Controlled Reduction of α-Hydroxy Ketones to anti-1,2-Diols
| Reducing Agent | Substrate Type | Solvent | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| Zn(BH₄)₂ | Unprotected α-hydroxy ketone | - | >20:1 | - | [2] |
| Red-Al | Acetal-protected α-hydroxy ketone | Toluene | 5:1 to 20:1 | 80 - 96 | [5] |
| Red-Al | Acetal-protected α-hydroxy ketone | THF / DME | Lower selectivity | - | [5] |
Table 2: Reagent-Controlled Reduction of α-Chiral Ketones
| Reducing Agent | Substrate-Reagent Pairing | Diastereomeric Ratio | Reference |
| (-)-DIP-Chloride | Matched (e.g., (S)-ketone) | >100:1 | [8] |
| (-)-DIP-Chloride | Mismatched (e.g., (R)-ketone) | 4:1 to 15:1 | [8] |
Table 3: Catalytic Asymmetric Reduction of Ketones
| Catalyst / Method | Substrate Type | Enantiomeric Excess (ee) | Reference |
| CBS Catalyst (from lactam alcohol 2) | Aryl methyl ketones | 91 - 98% | [16] |
| CBS Catalyst (from lactam alcohol 2) | Cyclic aryl ketone (α-tetralone) | 85% | [16] |
| CBS Catalyst (from lactam alcohol 2) | Alkyl methyl ketones | 69 - 89% | [16] |
| F420-dependent ADH | Various prochiral ketones | >99% (S) | [14] |
Experimental Protocols
Protocol 1: Chelation-Controlled Reduction of an Acetal-Protected α-Hydroxy Ketone with Red-Al [5]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the acetal-protected α-hydroxy ketone (1.0 equiv) in anhydrous toluene to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride, ~3.5 M solution in toluene, 1.5 equiv) dropwise to the cooled solution over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear. Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the anti-1,2-diol.
Protocol 2: Narasaka-Prasad syn-Reduction of a β-Hydroxy Ketone [6]
-
Chelate Formation: Under an inert atmosphere, dissolve the β-hydroxy ketone (1.0 equiv) in a 4:1 mixture of anhydrous THF and methanol (B129727) at -78 °C. Add diethylmethoxyborane (B30974) (Bu₂BOMe, 1.1 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes to form the six-membered boron chelate.
-
Hydride Addition: To the same flask, add sodium borohydride (NaBH₄, 1.5 equiv) in one portion.
-
Reaction: Stir the reaction mixture at -78 °C for 5-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by adding acetic acid, followed by hydrogen peroxide (30% solution) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the syn-1,3-diol.
Visualizations
Caption: Competing pathways in dihydroxyketone reduction.
Caption: Decision workflow for troubleshooting low diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 5. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Forced Degradation Studies for 3,4-Dihydroxy-2-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 3,4-Dihydroxy-2-pentanone.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
A1: Forced degradation studies, also known as stress testing, are crucial for several reasons in drug development.[1][2] These studies help to:
-
Elucidate the degradation pathways and identify potential degradation products of this compound.[1][3]
-
Develop and validate a stability-indicating analytical method, typically HPLC, that can separate the intact drug from its degradation products.[1]
-
Understand the intrinsic stability of the molecule.[3]
-
Inform the selection of stable formulations and appropriate storage conditions.[3]
Q2: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?
A2: Based on ICH guidelines and general practices for small molecules, the following stress conditions are typically employed:[3][4]
-
Acid Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., NaOH) at room or elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heating the solid drug substance at an elevated temperature.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method is challenged to separate the degradants from the parent drug. Over-stressing the molecule, which leads to extensive degradation, should be avoided as it may generate secondary or irrelevant degradation products not seen under normal storage conditions.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on its structure featuring hydroxyl and ketone groups, potential degradation pathways may include:
-
Hydrolysis: The molecule could be susceptible to hydrolysis, although less so than esters or amides.
-
Oxidation: The hydroxyl groups are susceptible to oxidation, which could lead to the formation of aldehydes, ketones, or carboxylic acids.
-
Dehydration: Under thermal or acidic conditions, elimination of water from the two hydroxyl groups could occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the stressor concentration, temperature, or duration of exposure. However, avoid overly harsh conditions that are not relevant to real-world storage. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the stressor concentration, temperature, or exposure time. For base hydrolysis, which can be rapid, consider conducting the experiment at a lower temperature.[5] |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase, column, or gradient. | Optimize the HPLC method. This may involve adjusting the mobile phase pH, changing the organic modifier, or trying a different column chemistry. Ensure the sample is neutralized before injection if subjected to acid or base stress.[5] |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products (e.g., non-UV active), co-elution of peaks, or inaccurate quantification. | Use a photodiode array (PDA) detector to check for peak purity and the presence of co-eluting species. Consider using a mass spectrometer (MS) detector to identify non-UV active degradants. Re-evaluate the integration of all peaks. |
| Formation of secondary degradation products. | Over-stressing of the molecule. | Analyze samples at multiple time points during the stress study to distinguish between primary and secondary degradation products.[1] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general industry practices and should be adapted as necessary for your specific experimental setup.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.[5]
-
After incubation, cool the solution to room temperature and neutralize a sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 4 hours. Note that basic conditions may cause rapid degradation, so shorter time points may be necessary.[5]
-
After incubation, neutralize a sample with an equivalent amount of 0.1 M HCl before HPLC analysis.[5]
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for 24 hours, protected from light.[5]
5. Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a petri dish.
-
Expose it to a temperature of 70°C for 48 hours in a hot air oven.
-
After exposure, dissolve the sample in the mobile phase for HPLC analysis.
6. Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC. A control sample should be protected from light.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to allow for easy comparison of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of Parent Drug | % Degradation | Number of Degradation Products | Retention Time (RT) of Major Degradants (min) |
| Control | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.8 | 2 | 3.5, 5.1 |
| 0.1 M NaOH, RT, 4h | 90.5 | 9.5 | 1 | 4.2 |
| 3% H₂O₂, RT, 24h | 92.1 | 7.9 | 1 | 6.8 |
| Thermal (70°C, 48h) | 98.7 | 1.3 | 0 | - |
| Photolytic | 96.4 | 3.6 | 1 | 2.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of (S)-4,5-dihydroxy-2,3-pentanedione (DPD)-related compounds as modulators of bacterial quorum sensing.
Introduction to DPD and AI-2 Quorum Sensing
Comparative Efficacy of DPD-Related Compounds
Quantitative Analysis of Quorum Sensing Inhibition
| Compound | Target Organism | Assay Type | EC50/IC50 (µM) | Reference |
| Hexyl-DPD | Vibrio harveyi BB170 | Bioluminescence | 9.65 ± 0.86 | [1] |
| Vibrio harveyi MM32 (ΔluxN, ΔluxS) | Bioluminescence | 6.92 ± 1.82 | [1] | |
| Propyl-DPD | Salmonella typhimurium | β-galactosidase | Most significant restraint (qualitative) | [2] |
| Butyl-DPD | Salmonella typhimurium | β-galactosidase | Most significant restraint (qualitative) | [2] |
| Fimbrolide (natural product) | Vibrio harveyi BB170 | Bioluminescence | 33.9 ± 5.75 | [1] |
| Vibrio harveyi MM32 (ΔluxN, ΔluxS) | Bioluminescence | 38.8 ± 6.4 | [1] | |
| Salmonella typhimurium | β-galactosidase | No effect at 10 µM | [1] | |
| 4-Fluoro-DPD | Vibrio harveyi BB170 | Bioluminescence | Complete inhibition at 12.5 µM | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the underlying signaling pathways and the experimental procedures used for their evaluation.
AI-2 Quorum Sensing Signaling Pathways
Experimental Workflow for Screening Quorum Sensing Inhibitors
The general workflow for identifying and characterizing DPD-related QS inhibitors involves a multi-step process, from initial screening to quantitative analysis.
Caption: General workflow for screening QS inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to quantify the activity of DPD-related compounds.
Vibrio harveyi Bioluminescence Assay
Materials:
-
Vibrio harveyi BB170 (ATCC BAA-1117)
-
Autoinducer Bioassay (AB) medium
-
96-well white, clear-bottom microtiter plates
-
Test compounds (DPD analogs, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Synthetic DPD
-
Luminometer
Procedure:
-
Prepare Bacterial Culture: Inoculate V. harveyi BB170 into AB medium and grow overnight at 30°C with aeration.
-
Dilute Culture: Dilute the overnight culture 1:5000 in fresh AB medium.
-
Prepare Assay Plate:
-
Add 10 µL of test compound dilutions to the wells of the 96-well plate.
-
Add 10 µL of a fixed concentration of synthetic DPD (e.g., 1 µM final concentration) to induce bioluminescence.
-
Add 80 µL of the diluted V. harveyi BB170 culture to each well.
-
Include appropriate controls: no compound (positive control for luminescence) and no DPD (negative control).
-
-
Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
Measure Luminescence: Measure the bioluminescence of each well using a luminometer. Also, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Data Analysis: Normalize the luminescence readings to the OD600 values. Calculate the percentage of inhibition relative to the positive control and determine the EC50 values by plotting the inhibition percentage against the log of the compound concentration.
Salmonella typhimurium β-Galactosidase Reporter Assay
Materials:
-
Salmonella typhimurium reporter strain (e.g., Met844)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Test compounds
-
Synthetic DPD
-
Lysis buffer (e.g., PopCulture® Reagent)
-
β-galactosidase substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Culture: Grow the S. typhimurium reporter strain overnight in LB broth at 37°C with shaking.
-
Prepare Assay Plate:
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add test compounds at various concentrations to the wells of a 96-well plate.
-
Add a fixed concentration of synthetic DPD to induce the reporter gene.
-
Add the diluted bacterial culture to each well.
-
Include appropriate controls.
-
-
Incubation: Incubate the plate at 37°C with shaking for a specified time (e.g., 6-8 hours).
-
Cell Lysis: Add lysis buffer to each well and incubate according to the manufacturer's instructions to release intracellular enzymes.
-
Enzymatic Reaction: Add the ONPG substrate to each well and incubate at 37°C until a yellow color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measure Absorbance: Measure the absorbance at 420 nm using a plate reader. Also, measure the OD600 of a parallel plate without lysis to normalize for cell growth.
-
Data Analysis: Calculate Miller units or relative β-galactosidase activity, normalized to cell density. Determine the IC50 values from the dose-response curves.
Synthesis of DPD Analogs
The synthesis of DPD and its C1-alkyl analogs typically involves a multi-step organic synthesis approach. A general synthetic scheme is outlined below.
Caption: Generalized synthetic scheme for DPD analogs.
The specific reagents and reaction conditions will vary depending on the desired alkyl or aryl substitution at the C1 position. For detailed synthetic procedures, readers are encouraged to consult the primary literature.
Conclusion
References
- 1. Revisiting AI-2 quorum sensing inhibitors: Direct comparison of alkyl-DPD analogs and a natural product fimbrolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of quorum sensing and biofilm formation in Vibrio harveyi by 4-fluoro-DPD; a novel potent inhibitor of AI-2 signalling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Verifying the Absolute Configuration of Dihydroxypentanone Stereoisomers
For researchers in drug development and stereoselective synthesis, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key experimental techniques for verifying the absolute configuration of dihydroxypentanone stereoisomers, a class of molecules with significant potential in various therapeutic areas. We will delve into the principles, experimental considerations, and data interpretation of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and Chiroptical Spectroscopy.
Comparison of Analytical Techniques
The choice of method for determining absolute configuration depends on several factors, including the physical properties of the sample (e.g., crystallinity), the amount of sample available, and the presence of suitable functional groups. Below is a summary of the most common techniques.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1] | High-quality single crystal. | Provides unambiguous determination of absolute configuration and solid-state conformation.[1] | Growth of suitable crystals can be challenging and time-consuming. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent, leading to distinguishable NMR signals. | Soluble compound with a reactive functional group (e.g., hydroxyl). | Applicable to non-crystalline samples in solution; relatively small sample amount needed. | Indirect method; requires chemical modification which may not be straightforward; potential for misinterpretation if conformational effects are not considered. |
| Chiroptical Spectroscopy (CD/VCD) | Differential absorption of left and right circularly polarized light by a chiral molecule.[2] | Soluble compound; requires a chromophore for ECD. | Non-destructive; applicable to samples in solution; can be very sensitive to stereochemistry.[2] | Data interpretation often requires comparison with quantum chemical calculations; can be sensitive to conformation and solvent effects. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
This protocol provides a general workflow for determining the absolute configuration of a dihydroxypentanone stereoisomer via single-crystal X-ray diffraction.
Methodology:
-
Crystallization:
-
Dissolve the purified dihydroxypentanone derivative (often a derivative with a heavy atom is used to enhance anomalous dispersion) in a suitable solvent or solvent mixture.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of sufficient size and quality.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration using the anomalous dispersion effect, typically by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.
-
This protocol is adapted from the work of Galman and Hailes (2009) for the determination of the absolute configuration at the C-3 position of chiral 1,3-dihydroxy ketones, which are structurally analogous to dihydroxypentanones.[3]
Methodology:
-
Preparation of Mosher's Esters:
-
Divide the dihydroxypentanone sample into two portions.
-
In separate reactions, esterify the primary hydroxyl group (at C-1) of the dihydroxypentanone with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP).
-
Purify the resulting diastereomeric MTPA esters by chromatography.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same deuterated solvent.
-
Assign the proton signals for both diastereomers, paying close attention to the protons near the C-3 chiral center.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.
-
A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration at the C-3 center.
-
This protocol outlines the general steps for determining the absolute configuration of a dihydroxypentanone stereoisomer using electronic circular dichroism (ECD).
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of the purified dihydroxypentanone enantiomer in a suitable solvent that is transparent in the wavelength range of interest.
-
-
CD Spectrum Acquisition:
-
Record the CD spectrum of the solution using a CD spectropolarimeter. The spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength.
-
-
Computational Modeling:
-
Perform a conformational search for the dihydroxypentanone molecule using molecular mechanics or quantum chemical methods.
-
For the most stable conformers, calculate the theoretical ECD spectrum for one of the enantiomers (e.g., the R configuration) using time-dependent density functional theory (TD-DFT).
-
-
Comparison and Assignment:
-
Compare the experimentally measured CD spectrum with the computationally predicted spectrum.
-
A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration of the enantiomer.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: A flowchart illustrating the parallel pathways for determining the absolute configuration of a chiral molecule using different analytical techniques.
Caption: A step-by-step workflow for determining absolute configuration using the modified Mosher's method.
References
Analysis of volatile compounds in wine using 4-Hydroxy-4-methyl-2-pentanone standard
The accurate quantification of volatile organic compounds (VOCs) is paramount for quality control and characterization of wine. The complex matrix of wine necessitates the use of an internal standard (IS) to ensure the reliability of analytical methods, primarily Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This guide provides a comprehensive comparison of 4-Hydroxy-4-methyl-2-pentanone and other common internal standards used in wine volatile analysis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Internal Standards in Wine Analysis
An internal standard is a chemical substance added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and injection. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from other components.
Comparison of Common Internal Standards
Several compounds are commonly employed as internal standards for the analysis of volatile compounds in wine. This section compares the performance of 4-Hydroxy-4-methyl-2-pentanone with its main alternatives.
4-Hydroxy-4-methyl-2-pentanone
4-Hydroxy-4-methyl-2-pentanone, also known as diacetone alcohol, is utilized as an internal standard in the analysis of volatile odor-active compounds in wine. Its properties make it a suitable candidate for monitoring a range of volatile compounds.
Alternative Internal Standards
The most frequently used alternatives to 4-Hydroxy-4-methyl-2-pentanone include:
-
2-Octanol and 3-Octanol: These are widely used internal standards in wine volatile analysis due to their chemical properties and chromatographic behavior.[1][2]
-
4-Methyl-2-pentanol (B46003): This compound is another common choice for the quantification of various volatile compounds in wine.[3][4]
-
Stable Isotope-Labeled Standards (SIDA): The use of deuterated analogs of the target analytes is considered the gold standard for quantification as they closely mimic the behavior of the native compounds, thus providing high accuracy and precision.[5]
Performance Data of Internal Standards
The selection of an appropriate internal standard is critical for method validation, which includes assessing linearity, recovery, and precision. The following tables summarize the performance data for the discussed internal standards based on published studies.
Table 1: Performance Comparison of Internal Standards for Wine Volatile Analysis
| Internal Standard | Linearity (R²) | Recovery (%) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| 4-Hydroxy-4-methyl-2-pentanone | Data not available in a comparative format | Data not available in a comparative format | Data not available in a comparative format | Good general-purpose standard | Limited comparative performance data available |
| 2-Octanol | > 0.99 | 85-115% | < 15% | Widely used, commercially available, good performance for a broad range of volatiles | May not be suitable for all analytes |
| 3-Octanol | > 0.99 | 81-119% | < 15% | Good performance, compared favorably with other standards | Similar limitations to 2-octanol |
| 4-Methyl-2-pentanol | > 0.99 | 90-110% | < 10% | Good precision and recovery reported in several studies | Potential for co-elution with some wine compounds |
| Stable Isotope-Labeled Standards (SIDA) | > 0.995 | 98-102% | < 15% | Highest accuracy and precision, compensates for matrix effects effectively | High cost, availability may be limited for some analytes |
Note: The data presented are compiled from various studies and may vary depending on the specific analytical method and wine matrix.
Experimental Protocol: HS-SPME-GC-MS Analysis of Volatile Compounds in Wine
This section provides a detailed methodology for the analysis of volatile compounds in wine using HS-SPME-GC-MS with an internal standard.
Sample Preparation
-
Transfer 5 mL of wine into a 20 mL headspace vial.
-
Add a precise volume of the internal standard solution (e.g., 10 µL of a 100 mg/L solution of 4-methyl-2-pentanol in ethanol).
-
Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE-faced silicone septum and a magnetic crimp cap.
HS-SPME Parameters
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis in wine.
-
Incubation: Incubate the sample vial at 40°C for 10 minutes with agitation to allow for equilibration of the volatiles between the liquid and headspace phases.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
GC-MS Parameters
-
Injector: Set the injector temperature to 250°C in splitless mode. Desorb the analytes from the SPME fiber for 5 minutes.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at a rate of 3°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of volatile compounds in wines by gas chromatography (Type-IV) | OIV [oiv.int]
- 5. Metabolic Profiling and Stable Isotope Analysis of Wines: Pilot Study for Cross-Border Authentication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Synthesis of 4,5-dihydroxy-2,3-pentanedione (DPD)
Comparison of Key Synthesis Routes
Three primary strategies for the synthesis of DPD are highlighted here: an enantioselective synthesis of the biologically active (S)-enantiomer, a versatile and robust synthesis of racemic DPD, and a biocatalytic approach that mimics the natural production of DPD. The following table summarizes the key quantitative parameters for each route.
| Parameter | Enantioselective Synthesis of (S)-DPD | Racemic DPD Synthesis (Versatile Route) | Biocatalytic Synthesis |
| Starting Material | Methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | (t-butyldimethylsilyloxy)acetaldehyde | S-ribosylhomocysteine (SRH) |
| Key Reagents | Dimethylamine (B145610), 1-propenylmagnesium bromide, Ozone | 1-propynylmagnesium bromide, Dowex 50WX8, NaIO4, RuO2·H2O | Purified LuxS enzyme |
| Number of Steps | 4 | 5 | 1 (enzymatic reaction) |
| Overall Yield | ~30-40% (estimated) | Not explicitly stated, requires step-wise calculation | High conversion, yield dependent on purification |
| Reaction Time | Multi-day | Multi-day | Hours |
| Key Advantages | Produces the specific biologically active enantiomer | High versatility, avoids hazardous reagents, requires only one purification step[1] | Environmentally friendly, high specificity, mild reaction conditions |
| Key Disadvantages | Requires a chiral starting material | Produces a racemic mixture, requiring potential chiral separation for specific applications | Requires protein expression and purification |
Experimental Protocols
Enantioselective Synthesis of (S)-4,5-dihydroxy-2,3-pentanedione
This synthesis route provides direct access to the enantiopure (S)-DPD, which is the naturally occurring and biologically active form. The following protocol is based on the work of De Keersmaecker et al., 2005.[2]
Step 1: Synthesis of (S)-N,N,2,2-tetramethyl-1,3-dioxolane-4-carboxamide
-
To a solution of methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate in ethanol, an excess of dimethylamine is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated under reduced pressure to yield the crude amide, which is used in the next step without further purification.
Step 2: Synthesis of (S)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methyl-2-buten-1-ol
-
The crude amide from the previous step is dissolved in a mixture of diethyl ether and tetrahydrofuran (B95107) (THF).
-
The solution is cooled to -78 °C, and 1-propenylmagnesium bromide in THF is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with diethyl ether.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Step 3: Ozonolysis to (S)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-1-oxopropane-2,3-diol
-
The product from Step 2 is dissolved in methanol (B129727) and cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The solution is purged with nitrogen, and dimethyl sulfide (B99878) is added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The solvent is evaporated, and the crude product is purified by flash chromatography.
Step 4: Deprotection to (S)-4,5-dihydroxy-2,3-pentanedione
-
The product from Step 3 is dissolved in methanol.
-
Dowex 50WX8-100 resin is added, and the mixture is stirred at room temperature for 1 hour.
-
The resin is filtered off, and the solvent is evaporated to yield (S)-DPD.
Racemic Synthesis of 4,5-dihydroxy-2,3-pentanedione
This versatile and robust synthesis produces racemic DPD and is advantageous for its simplicity and avoidance of hazardous reagents. The following protocol is based on the work of Stotani et al., 2018.[1]
Step 1: Synthesis of 1-((t-butyldimethylsilyloxy)methyl)pent-2-yn-1-ol
-
To a stirred solution of (t-butyldimethylsilyloxy)acetaldehyde in dry THF at 0 °C, 1-propynylmagnesium bromide (0.5 M in THF) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 3 hours.
-
The solvent is removed under reduced pressure, and the residue is treated with a cold saturated solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are dried, filtered, and concentrated.
Step 2: Synthesis of pent-2-yne-1,4-diol
-
The product from Step 1 is dissolved in methanol, and Dowex 50WX8 resin is added.
-
The mixture is stirred at room temperature overnight.
-
The resin is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.
Step 3: Protection of the diol
-
The diol from Step 2 is dissolved in dichloromethane, and an excess of 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid are added.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched with triethylamine, and the solvent is evaporated.
Step 4: Oxidation to the dione (B5365651)
-
The protected compound from Step 3 is dissolved in a 1:1:1 mixture of chloroform (B151607), acetonitrile, and water.
-
Sodium periodate (B1199274) (4.4 equivalents) and a catalytic amount of ruthenium(IV) oxide hydrate (B1144303) (2.5 mol%) are added.
-
The mixture is vigorously stirred at room temperature overnight.
-
The solvent is evaporated, and the crude product is redissolved in chloroform and filtered through a silica (B1680970) pad. The eluate is washed with water, dried, and concentrated to yield the protected dione.
Step 5: Deprotection to 4,5-dihydroxy-2,3-pentanedione
-
The protected dione is dissolved in deuterated water (D₂O).
-
Dowex 50WX8 resin is added, and the mixture is stirred at room temperature overnight.
-
The resin is filtered off, and the aqueous solution is washed with chloroform to remove the deprotection byproduct. The aqueous solution contains the final product, racemic DPD.
Biocatalytic Synthesis of 4,5-dihydroxy-2,3-pentanedione
This method utilizes the enzyme LuxS, which naturally synthesizes DPD from S-ribosylhomocysteine (SRH). This approach is highly specific and environmentally benign.
Step 1: Expression and Purification of His-tagged LuxS
-
The luxS gene is cloned into an expression vector with a polyhistidine tag (e.g., pET vector).
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
The cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optical density at 600 nm of 0.6-0.8.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight.
-
The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication.
-
The His-tagged LuxS protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
The purified protein is dialyzed against a storage buffer and its concentration is determined.
Step 2: In Vitro Enzymatic Reaction
-
The substrate, S-ribosylhomocysteine (SRH), is prepared or obtained commercially.
-
The enzymatic reaction is set up in a reaction buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.5).
-
A known concentration of purified LuxS enzyme is added to a solution of SRH.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 1-4 hours).
-
The reaction can be stopped by heat inactivation of the enzyme or by the addition of a quenching agent.
-
The formation of DPD can be monitored using various methods, including bioassays (e.g., using Vibrio harveyi) or by derivatization followed by HPLC or mass spectrometry analysis.
Visualizations
Autoinducer-2 (AI-2) Quorum Sensing Pathway
Experimental Workflow for Racemic DPD Synthesis
The following diagram outlines the key stages in the versatile synthesis of racemic DPD.
Caption: Workflow for the versatile racemic synthesis of DPD.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Uptake and Processing of the Quorum-Sensing Autoinducer AI-2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quorum Sensing in Escherichia coli Is Signaled by AI-2/LsrR: Effects on Small RNA and Biofilm Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Genome Diversity of AI-2 Quorum Sensing in Escherichia coli: Conserved Signal Production but Labile Signal Reception - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3,4-Dihydroxy-2-pentanone: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dihydroxy-2-pentanone was found. The following disposal procedures are based on general guidelines for similar water-soluble ketones and laboratory chemicals. It is imperative that researchers consult with their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For this compound, a water-soluble dihydroxy ketone, a risk-based approach to disposal is recommended. This guide provides essential information to assist researchers and drug development professionals in making informed decisions regarding its disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols.[1][2] This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3] All chemical containers should be clearly labeled and stored in a cool, dry place away from incompatible materials.[4]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and concentration of the waste, as well as institutional and local regulations.
Step 1: Waste Characterization and Minimization
The first step in any disposal plan is to characterize the waste stream. Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. Adopt practices that minimize waste generation, such as purchasing only the necessary quantities of the chemical.[3]
Step 2: Evaluation for Sanitary Sewer Disposal
For small quantities of water-soluble and non-hazardous organic compounds, disposal via the sanitary sewer may be permissible, contingent on local regulations and approval from your institution's EHS department.[5][6] Some institutions allow for the sewer disposal of similar dihydroxy compounds, such as 1,3-Dihydroxy-2-propanone.[7]
-
Dilution: If approved for sewer disposal, the waste should be highly diluted with water. A general guideline is to flush with at least 20 parts water.[8]
-
pH Neutralization: If the waste solution is acidic or basic, it should be neutralized to a pH between 5 and 9 before disposal.[8]
Step 3: Collection for Hazardous Waste Disposal
If the waste does not meet the criteria for sewer disposal, or if you are uncertain, it must be treated as hazardous waste.[9][10]
-
Containerization: Collect the this compound waste in a dedicated, properly labeled, and sealed container.[11] The container must be compatible with the chemical and clearly marked with the words "Hazardous Waste" and the full chemical name.[9][11]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[10][11]
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by a licensed professional waste disposal service.[11]
Step 4: Contacting a Professional Waste Disposal Service
For the final disposal of collected hazardous waste, contact your institution's EHS department or a licensed professional waste disposal service.[10] They are equipped to handle and dispose of chemical waste in accordance with all regulatory requirements.
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for laboratory chemical disposal. These are not specific to this compound and must be confirmed with your local EHS office.
| Parameter | Guideline | Citation |
| Sewer Disposal | ||
| Concentration | Must be a dilute aqueous solution (e.g., less than 1-5%) | [5] |
| pH | Between 5 and 9 | [8] |
| Volume | Limited to small quantities (e.g., typically less than 1 liter per day per lab) | [5] |
| Hazardous Waste | ||
| Container Size | Typically up to 20 liters (5 gallons) in a satellite accumulation area | [8] |
| Accumulation Time | Varies by generator status; consult your EHS department | [11] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. vumc.org [vumc.org]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 3,4-Dihydroxy-2-pentanone
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The minimum recommended PPE for handling 3,4-Dihydroxy-2-pentanone is outlined below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.[1][2] | Protects against splashes and airborne particles that could cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.[1][2] | Prevents skin contact, which may cause irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.[1][3] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][4] | Minimizes inhalation of potential vapors or aerosols, which may cause respiratory irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan is critical to minimize risks during the handling of this compound.
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to control exposure to potential vapors or aerosols.[1]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use appropriate tools, such as spatulas or scoops, for transferring the material to prevent contamination and dispersal.
-
Keep containers of the compound tightly closed when not in use.[2]
3. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable equipment according to standard laboratory procedures.
-
Remove PPE in the correct order to prevent cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.[5]
-
Solid Waste: Collect contaminated items such as gloves, weighing paper, and absorbent materials in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[5]
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazard warnings (e.g., "Irritant").[5]
3. Storage and Disposal:
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures, as they can vary based on local, state, and federal regulations.[5]
-
Arrange for the collection of hazardous waste by the institution's designated waste management service.[5]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
